Ethyl chloro(methylthio)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2-methylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXAKHVTIHCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446750 | |
| Record name | ethyl chloro(methylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56078-31-0 | |
| Record name | ethyl chloro(methylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-2-(methylsulfanyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ethyl chloro(methylthio)acetate (CAS 56078-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chloro(methylthio)acetate is a halogenated sulfur-containing ester with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its dual functionality, featuring a reactive chlorine atom and a methylthio group, makes it a versatile intermediate for introducing these moieties into target structures. This technical guide provides a summary of the available physicochemical properties, predicted data, and general safety considerations for this compound.
Physicochemical Properties
Quantitative data for this compound is limited, with some of the available information based on computational predictions. The following tables summarize the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 56078-31-0 | [1][2][3] |
| Molecular Formula | C₅H₉ClO₂S | [1][3] |
| Molecular Weight | 168.64 g/mol | [1][3] |
| Predicted Physicochemical Data | Value | Source |
| Boiling Point | 185.9 ± 25.0 °C | [1] |
| Density | 1.202 ± 0.06 g/cm³ | [1] |
| Storage and Handling | Recommendation | Source |
| Storage Temperature | 2-8°C | |
| Storage Atmosphere | Inert Atmosphere |
Synthesis and Reactivity
Synthesis
One potential pathway could involve the chlorination of ethyl (methylthio)acetate. This reaction would introduce a chlorine atom at the alpha-position to the carbonyl group. The choice of chlorinating agent and reaction conditions would be critical to achieve the desired product selectively and in high yield.
Caption: Plausible synthesis of this compound.
Reactivity
The chemical reactivity of this compound is dictated by the presence of three key functional groups: the ester, the α-chloro group, and the methylthio group.
-
Nucleophilic Substitution at the α-carbon: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
-
Ester Group Reactivity: The ethyl ester can undergo typical ester reactions such as hydrolysis (acidic or basic) to yield the corresponding carboxylic acid, and transesterification.
-
Oxidation of the Sulfur Atom: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, offering further pathways for molecular elaboration.
Caption: Key reaction pathways for this compound.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 56078-31-0) is not currently available in public spectral databases. Researchers working with this compound will need to perform their own analytical characterization to confirm its identity and purity.
Safety and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, safety precautions must be based on the potential hazards associated with its functional groups and structurally similar compounds, such as ethyl chloroacetate and organic sulfides.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage condition is under an inert atmosphere at 2-8°C.
Potential Hazards:
Based on the chemistry of related compounds, this compound should be considered as potentially:
-
Irritating to the skin, eyes, and respiratory tract.
-
Harmful if swallowed or absorbed through the skin.
-
Lachrymatory (causes tearing).
A thorough risk assessment should be conducted before handling this compound.
Experimental Workflow for a Typical Nucleophilic Substitution
The following is a generalized experimental workflow for a nucleophilic substitution reaction using this compound. This should be adapted and optimized for specific nucleophiles and reaction conditions.
Caption: General workflow for nucleophilic substitution.
Disclaimer
The information provided in this technical guide is based on publicly available data, which for this compound (CAS 56078-31-0) is limited and includes predicted values. Experimental data for many of its properties are not available. All chemical handling should be performed by trained professionals with a thorough understanding of the potential hazards. A comprehensive risk assessment should be completed before any experimental work is undertaken.
References
An In-depth Technical Guide to the Synthesis of Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl chloro(methylthio)acetate, a valuable intermediate in organic synthesis. The document details the necessary precursors, reaction schemes, and experimental protocols. Quantitative data is presented in structured tables for clarity, and key transformations are visualized using reaction schemes and workflow diagrams. This guide is intended to be a practical resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, specifically ethyl 2-chloro-2-(methylthio)acetate, is a halogenated thioether ester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chlorine atom and a methylthio group at the α-position to the ester, allows for a variety of subsequent chemical modifications. This guide outlines a primary synthetic route to this compound, starting from readily available precursors.
Synthesis Pathway
The most direct and plausible synthetic route to ethyl 2-chloro-2-(methylthio)acetate involves a two-step process:
-
Synthesis of Ethyl (methylthio)acetate: This precursor is synthesized via a nucleophilic substitution reaction between ethyl chloroacetate and a methylthiolating agent.
-
α-Chlorination of Ethyl (methylthio)acetate: The intermediate is then chlorinated at the α-position to yield the final product.
The overall synthetic scheme is presented below:
Figure 1: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Synthesis of the Precursor: Ethyl (methylthio)acetate
This procedure outlines the synthesis of the intermediate, ethyl (methylthio)acetate, from ethyl chloroacetate and sodium thiomethoxide.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Ethyl chloroacetate | 122.55 | 1.0 | 122.55 |
| Sodium thiomethoxide | 70.09 | 1.1 | 77.10 |
| Anhydrous Ethanol | 46.07 | - | 500 mL |
Procedure:
-
A solution of sodium thiomethoxide (1.1 mol) in anhydrous ethanol (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0-5 °C in an ice bath.
-
Ethyl chloroacetate (1.0 mol) is dissolved in anhydrous ethanol (300 mL) and added dropwise to the stirred sodium thiomethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The residue is taken up in diethyl ether (300 mL) and washed with water (2 x 150 mL) and brine (1 x 150 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude ethyl (methylthio)acetate.
-
The crude product is purified by vacuum distillation.
Expected Yield and Physical Properties:
| Property | Value |
| Yield | 85-95% |
| Boiling Point | 70-72 °C at 25 mmHg[1] |
| Density | 1.043 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.459[1] |
Synthesis of this compound
This procedure describes the α-chlorination of ethyl (methylthio)acetate using N-chlorosuccinimide (NCS) as the chlorinating agent.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Ethyl (methylthio)acetate | 134.20 | 1.0 | 134.20 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 140.21 |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 500 mL |
Procedure:
Figure 2: Experimental workflow for the α-chlorination of ethyl (methylthio)acetate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (methylthio)acetate (1.0 mol) in carbon tetrachloride (500 mL).
-
Add N-chlorosuccinimide (1.05 mol) to the solution in small portions.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC to determine completion.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) and then with water (1 x 150 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford pure ethyl 2-chloro-2-(methylthio)acetate.
Quantitative Data Summary
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 56078-31-0 | [2][3] |
| Molecular Formula | C₅H₉ClO₂S | [2][3] |
| Molecular Weight | 168.64 g/mol | [2] |
| Boiling Point | 185.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |
| ¹H NMR (CDCl₃) | Data not explicitly found in searches | |
| ¹³C NMR (CDCl₃) | Data not explicitly found in searches |
Note: While specific experimental NMR data for the final product was not found in the provided search results, typical chemical shifts for similar structures can be predicted. The α-carbon bearing the chlorine and sulfur atoms would be expected to appear significantly downfield in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the methine proton at the α-position would likely be a singlet.
Safety Considerations
-
Ethyl chloroacetate is toxic and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium thiomethoxide is corrosive and flammable. It should be handled with care, avoiding contact with skin and eyes.
-
N-Chlorosuccinimide is an irritant and a strong oxidizing agent. Contact with combustible materials should be avoided.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Its use should be minimized, and it should be handled with extreme caution in a fume hood.
-
All reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the precursor, ethyl (methylthio)acetate, and its subsequent α-chlorination, researchers can reliably obtain this valuable synthetic intermediate. The provided data and diagrams aim to facilitate a comprehensive understanding of the synthetic process.
References
An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl Chloro(methylthio)acetate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases do not contain information regarding a specific molecule named "ethyl chloro(methylthio)acetate." The following guide presents a comprehensive analysis of structurally related compounds to provide insights into potential mechanisms of action. The information is organized into three sections, each focusing on a distinct but related chemical entity: Ethyl (methylthio)acetate, Ethyl chloroacetate, and Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.
Section 1: Ethyl (methylthio)acetate
Ethyl (methylthio)acetate is a sulfur-containing ester with known applications as a flavoring agent and has demonstrated antibacterial properties. While its precise mechanism of action is not yet fully elucidated, preliminary hypotheses have been proposed.
Biological Activity and Proposed Mechanism of Action
Ethyl 2-(methylthio)acetate has been reported to exhibit antimicrobial activity against human pathogens, including Listeria monocytogenes and Staphylococcus aureus. The mechanism of action for this compound is not yet known. It is hypothesized that it may act by binding to the anilines on bacterial cell walls or by interacting with the chloride ions on the surface of bacteria[1].
Data Presentation: Antibacterial Activity
| Compound | Target Organism | Concentration Range (in vitro) | Reference |
| Ethyl 2-(methylthio)acetate | Listeria monocytogenes | 10⁻⁶ to 10⁻² M | [1] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
A standard method to determine the antibacterial efficacy of a compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of ethyl (methylthio)acetate is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: Hypothesized interaction of Ethyl (methylthio)acetate with a bacterial cell wall.
Section 2: Ethyl Chloroacetate
Ethyl chloroacetate is a halogenated ester primarily used as a solvent and a reagent in organic synthesis. It is a toxic compound, and its biological effects are largely attributed to its hydrolysis product, monochloroacetic acid.
Toxicological Profile and Mechanism of Toxicity
Ethyl chloroacetate is a strong lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract[2][3][4]. Upon absorption into the body, it can be hydrolyzed to form monochloroacetic acid and ethanol[5]. The systemic toxicity of ethyl chloroacetate is believed to be primarily due to the action of monochloroacetic acid[5]. Monochloroacetic acid is a metabolic poison that can inhibit enzymes in the glycolytic pathway and the citric acid cycle, thereby disrupting cellular energy production.
Data Presentation: Toxicological Data
| Compound | Test | Species | Value | Reference |
| Ethyl chloroacetate | LC50 (inhalation) | Rat | 765 ppm/4h | [3] |
| Ethyl chloroacetate | Tentative 'non-toxic level' (oral) | - | 0.35 mg/kg/day | [5] |
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HaCaT keratinocytes) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
Compound Exposure: The cells are treated with various concentrations of ethyl chloroacetate for a specified period (e.g., 24 hours).
-
MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Mandatory Visualization
Caption: Hydrolysis of Ethyl Chloroacetate into its toxic metabolite.
Section 3: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. Its "mechanism of action" is therefore understood in the context of its role in synthesizing these pharmacologically active molecules.
Role in Drug Synthesis and Indirect Mechanism of Action
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate is a crucial building block for creating potent and selective JAK2 inhibitors[5]. These inhibitors are used in the treatment of myeloproliferative neoplasms (MPNs)[6][7].
The JAK-STAT signaling pathway is a critical pathway for cell proliferation, differentiation, and survival. In MPNs, mutations in the JAK2 gene (such as JAK2V617F) lead to the constitutive activation of this pathway, resulting in uncontrolled cell growth[6][7]. JAK inhibitors work by competing with ATP for the binding site on the JAK2 kinase, thereby preventing its phosphorylation and activation, and subsequently blocking the downstream signaling cascade.
Experimental Protocols: Kinase Inhibition Assay (e.g., LanthaScreen™)
-
Reagents: A purified, active JAK2 kinase, a fluorescently labeled ATP tracer, a europium-labeled anti-phospho-substrate antibody, and the substrate are required.
-
Assay Procedure: The synthesized JAK inhibitor (derived from the intermediate) is serially diluted in an assay buffer. The kinase, substrate, and inhibitor are incubated together.
-
ATP Competition: The fluorescent ATP tracer is added, which competes with the inhibitor for the ATP-binding site of the kinase.
-
Detection: After a further incubation period, the europium-labeled antibody is added, which binds to the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A high TR-FRET signal indicates low inhibitor activity, while a low signal indicates high inhibitor activity.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Mandatory Visualization
Caption: Simplified JAK-STAT signaling pathway and the site of action for JAK2 inhibitors.
Caption: Workflow from chemical intermediate to biological activity assessment.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. Ethyl chloroacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]
- 5. env.go.jp [env.go.jp]
- 6. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
A Technical Guide to the Spectroscopic Data of Ethyl (methylthio)acetate
Note on the Compound Name: The initial request specified "Ethyl chloro(methylthio)acetate." However, a thorough search of chemical databases and spectroscopic literature yielded no data for this specific compound, suggesting it may be a misnomer or an exceptionally rare substance. The available data strongly corresponds to Ethyl (methylthio)acetate , and therefore, this guide focuses on the spectroscopic characterization of this compound.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl (methylthio)acetate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and outlining the experimental methodologies for each spectroscopic technique.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl (methylthio)acetate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.20 | Singlet | 2H | -S-CH₂ -C=O |
| 2.15 | Singlet | 3H | -S-CH₃ |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 90 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | C =O |
| 61.0 | -O-CH₂ -CH₃ |
| 35.0 | -S-CH₂ -C=O |
| 15.0 | -S-CH₃ |
| 14.0 | -O-CH₂-CH₃ |
Solvent: CDCl₃.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 2980 | C-H stretch (alkane) |
| 1735 | C=O stretch (ester) |
| 1280 | C-O stretch (ester) |
| 1150 | C-O stretch (ester) |
Technique: Liquid Film/Neat.[1][2]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 134 | [M]⁺ (Molecular Ion)[2] |
| 89 | [M - OCH₂CH₃]⁺ |
| 61 | [CH₃SCH₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Technique: Electron Ionization (EI).[3]
Experimental Protocols
The following sections describe generalized experimental protocols for the spectroscopic techniques used to characterize Ethyl (methylthio)acetate.
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology: A solution of Ethyl (methylthio)acetate is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H and ¹³C NMR spectrometer.
-
Sample Preparation: A small amount of the liquid sample, Ethyl (methylthio)acetate, is dissolved in approximately 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube. The concentration is typically between 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Instrumentation: An NMR spectrometer (e.g., 90 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
The probe is tuned to the specific nucleus (¹H or ¹³C).
-
The appropriate pulse sequence is used to acquire the spectrum. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is commonly used as a reference).
Objective: To identify the functional groups present in the molecule.
Methodology: The infrared spectrum of a thin film of neat (undiluted) Ethyl (methylthio)acetate is recorded.
-
Sample Preparation: A single drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample (sandwiched between the plates) is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired. The instrument scans the sample with infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Ethyl (methylthio)acetate is vaporized and separated from any impurities using gas chromatography, and then ionized and detected by mass spectrometry.
-
Sample Preparation: A dilute solution of Ethyl (methylthio)acetate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like Ethyl (methylthio)acetate.
Caption: Workflow for Spectroscopic Analysis.
References
Purity Analysis of Ethyl Chloro(methylthio)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of Ethyl chloro(methylthio)acetate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control who work with this compound.
This compound is a versatile reagent and intermediate in organic synthesis. Ensuring its purity is critical for the successful and reproducible synthesis of target molecules, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. This guide outlines the common synthetic pathways to anticipate potential impurities and provides detailed analytical methodologies for their detection and quantification.
Synthesis and Potential Impurities
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between ethyl chloroacetate and a methyl mercaptide salt, such as sodium methyl mercaptide (NaSMe).
An In-depth Technical Guide to the Solubility of Ethyl Chloro(methylthio)acetate and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl chloroacetate and ethyl (methylthio)acetate in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Quantitative Solubility Data
Quantitative solubility data for ethyl chloroacetate and ethyl (methylthio)acetate in a range of organic solvents is not extensively available in readily accessible literature. The following tables summarize the available qualitative and the limited quantitative solubility information.
Table 1: Solubility of Ethyl Chloroacetate
| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |
| Ethanol | Miscible[1][2][3] | Data not available |
| Diethyl Ether | Miscible[1][2][3] | Data not available |
| Acetone | Miscible[1][2] | Data not available |
| Benzene | Soluble[1][2] | Data not available |
| Water | Insoluble/Slightly Soluble[1][2][3][4][5] | 12.3 g/L, 20 g/L[3] |
| Carbon Tetrachloride | Miscible | Data not available |
Table 2: Solubility of Ethyl (methylthio)acetate
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Alcohol | Miscible[6][7] | Data not available |
| Oils | Soluble[8] | Data not available |
| Water | Immiscible/Very Slightly Soluble[6][7][8] | Predicted: 14 g/L[9] |
Experimental Protocols
2.1. Protocol for Determining Qualitative Solubility
This protocol outlines a general method for determining the qualitative solubility of a liquid ester, such as ethyl chloroacetate or ethyl (methylthio)acetate, in an organic solvent.
Materials:
-
Test compound (ethyl chloroacetate or ethyl (methylthio)acetate)
-
A range of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene)
-
Small test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add one drop of the ester to the solvent.
-
Agitate the mixture by gently shaking or using a vortex mixer for approximately 30 seconds.
-
Observe the solution for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.
-
If the ester dissolves completely, continue adding the ester dropwise, with agitation after each addition, until a maximum of 10 drops has been added.
-
Record the compound as "miscible," "soluble," "partially soluble," or "insoluble" based on the observations.
2.2. Protocol for Synthesis of Ethyl Chloroacetate
The following is a common laboratory procedure for the synthesis of ethyl chloroacetate via Fischer esterification.
Materials:
-
Chloroacetic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene (or another suitable water entrainer)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine chloroacetic acid, ethanol, and benzene.[10]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10]
-
Heat the mixture to reflux. The benzene-water azeotrope will begin to distill.[10]
-
Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.[10]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with water until the aqueous layer is neutral.[10]
-
Dry the organic layer with anhydrous calcium chloride.
-
Purify the crude ethyl chloroacetate by fractional distillation, collecting the fraction at the appropriate boiling point (approximately 144-146 °C).[10]
2.3. Protocol for Synthesis of Ethyl (methylthio)acetate
A common method for the synthesis of ethyl (methylthio)acetate involves the reaction of an ethyl haloacetate with a thiolate.
Materials:
-
Ethyl chloroacetate or ethyl bromoacetate
-
Sodium thiomethoxide
-
A suitable aprotic solvent (e.g., dimethylformamide - DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve sodium thiomethoxide in a suitable aprotic solvent in a reaction vessel equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroacetate or ethyl bromoacetate to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by techniques like TLC or GC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl (methylthio)acetate by vacuum distillation.
Visualizations
3.1. Synthesis of Ethyl Chloroacetate
Caption: Fischer esterification synthesis of ethyl chloroacetate.
3.2. Synthesis of Ethyl (methylthio)acetate
Caption: Synthesis of ethyl (methylthio)acetate via nucleophilic substitution.
References
- 1. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]
- 2. Ethyl chloroacetate | 105-39-5 [amp.chemicalbook.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl (methylthio)acetate, 98% | Fisher Scientific [fishersci.ca]
- 7. ETHYL (METHYLTHIO)ACETATE CAS#: 4455-13-4 [m.chemicalbook.com]
- 8. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Ethyl 2-(methylthio)acetate (FDB019980) - FooDB [foodb.ca]
- 10. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
Ethyl chloro(methylthio)acetate safety data sheet and handling precautions
An In-depth Technical Guide to Ethyl (methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of Ethyl (methylthio)acetate (CAS No. 4455-13-4), a compound utilized as a flavoring agent and a building block in chemical synthesis.[1][2] It is important to distinguish this compound from the similarly named Ethyl chloroacetate, which has a different chemical structure and associated safety profile. This document will focus exclusively on Ethyl (methylthio)acetate, summarizing its chemical and physical properties, safety and handling protocols, and available experimental procedures.
Chemical and Physical Properties
Ethyl (methylthio)acetate is a clear, colorless to slightly yellow liquid with a characteristic fruity, sulfurous odor.[1][3] It is found naturally in various fruits, including melons, apples, pineapples, and passion fruit.[1][3]
Table 1: Physical and Chemical Properties of Ethyl (methylthio)acetate
| Property | Value | Source(s) |
| Molecular Formula | C5H10O2S | [1] |
| Molecular Weight | 134.2 g/mol | [1][2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Odor | Fruity, sulfurous, green, tropical | [1][3] |
| Boiling Point | 70-72 °C at 25 mmHg; 165 °C (Normal) | [1][2] |
| Density | 1.043 g/mL at 25 °C | [1] |
| Specific Gravity | 1.058 to 1.061 at 20 °C | [4] |
| Refractive Index | 1.458 to 1.461 at 20 °C (n20/D) | [1][4] |
| Flash Point | 59 °C (138.2 - 139 °F) - closed cup | [1][4] |
| Water Solubility | Immiscible | [1][3] |
| LogP | 1.35 | [1][3] |
Safety and Hazard Information
Ethyl (methylthio)acetate is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[5][6]
Table 2: GHS Hazard Classification for Ethyl (methylthio)acetate
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 3: Toxicological Profile
| Endpoint | Value | Species | Source(s) |
| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. | Human | [7] |
| JECFA Evaluation | Evaluated by the Joint FAO/WHO Expert Committee on Food Additives. | - | [7][8] |
Handling and Storage Precautions
Proper handling and storage are crucial to ensure safety when working with Ethyl (methylthio)acetate.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses or chemical safety goggles.[6][9]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Use a vapor respirator if ventilation is inadequate or if irritation is experienced.[6][9]
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][9]
-
Ensure eyewash stations and safety showers are readily accessible.[6][9]
Handling Procedures
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Ground and bond containers when transferring material to prevent static discharge.[5][9]
-
Avoid breathing vapors or mist.[5]
-
Wash hands thoroughly after handling.[5]
Storage Conditions
Caption: Workflow for the safe handling and storage of Ethyl (methylthio)acetate.
Experimental Protocols
Synthesis of Ethyl (methylthio)acetate
A common method for synthesizing Ethyl (methylthio)acetate involves the esterification of 2-(methylthio)acetic acid with ethanol.[1][3]
Reactants:
-
2-(methylthio)acetic acid
-
Ethanol
-
Toluene (solvent)
-
p-toluenesulfonic acid monohydrate (catalyst)
-
Triethylamine (for neutralization)
Procedure:
-
To a 100 mL round-bottomed flask, sequentially add toluene (30 mL), ethanol (2.39 g, 169.59 mmol), and 2-(methylthio)acetic acid (15 g, 141.32 mmol) at room temperature.[1]
-
Add p-toluenesulfonic acid monohydrate (4.03 g, 21.20 mmol) as a catalyst.[1]
-
Gently heat the reaction mixture to reflux.[1]
-
Allow the dehydration reaction to proceed for 3 to 5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralize the acidic catalyst by adding triethylamine (2.86 g, 28.26 mmol).[1]
-
Adsorb the product onto silica gel for purification.[1]
Caption: A simplified workflow for the synthesis of Ethyl (methylthio)acetate.
Biological Interactions and Signaling Pathways
Currently, there is no information available in the referenced safety data sheets or chemical databases regarding specific biological signaling pathways modulated by Ethyl (methylthio)acetate. Its primary documented biological relevance is as a naturally occurring flavor component in certain fruits.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined that it poses no safety concern at current intake levels when used as a flavoring agent.[7]
First Aid and Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][11]
-
Hazards: The vapor is heavier than air and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5][11]
Accidental Release Measures
-
Ensure adequate ventilation.[9]
-
Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[5][9][10]
-
Prevent the product from entering drains or surface water.[10]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS for Ethyl (methylthio)acetate from your supplier before handling the material.
References
- 1. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]
- 2. Ethyl 2-(methylthio)acetate | 4455-13-4 | E-8340 [biosynth.com]
- 3. ETHYL (METHYLTHIO)ACETATE CAS#: 4455-13-4 [m.chemicalbook.com]
- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. uwm.edu [uwm.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Chemical Reactivity Profile of Ethyl chloro(methylthio)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chloro(methylthio)acetate, a bifunctional organic compound, possesses a unique reactivity profile owing to the presence of an ester, a chlorine atom, and a methylthio group, all attached to the same alpha-carbon. This guide provides a comprehensive overview of its chemical reactivity, drawing upon established principles of organic chemistry and available data on analogous compounds. Key aspects covered include nucleophilic substitution, electrophilic character, stability, and potential decomposition pathways. This document aims to serve as a valuable resource for professionals utilizing this compound in synthetic chemistry and drug development.
Introduction
This compound (ECMA) is a versatile reagent in organic synthesis. Its structure, featuring both a good leaving group (chloride) and a functionality susceptible to nucleophilic acyl substitution (ester), alongside a potentially oxidizable sulfur atom, allows for a diverse range of chemical transformations. Understanding its reactivity is crucial for designing synthetic routes and predicting reaction outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related compound Ethyl (methylthio)acetate is presented in Table 1.
| Property | This compound | Ethyl (methylthio)acetate | Reference(s) |
| CAS Number | 56078-31-0 | 4455-13-4 | [1] |
| Molecular Formula | C5H9ClO2S | C5H10O2S | [1] |
| Molecular Weight | 168.64 g/mol | 134.20 g/mol | [1][2] |
| Boiling Point | Not available | 70-72 °C / 25 mmHg | [2] |
| Density | Not available | 1.043 g/mL at 25 °C | [2] |
| Refractive Index | Not available | n20/D 1.459 | [2] |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the ester, the α-chloro substituent, and the α-methylthio group.
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is a common feature of α-halo esters.
General Reaction Scheme:
Caption: Nucleophilic substitution at the α-carbon of ECMA.
Common nucleophiles that can participate in this reaction include amines, alkoxides, thiolates, and carbanions. For instance, the reaction of ethyl chloroacetate with thiourea to form pseudothiohydantoin demonstrates the susceptibility of the α-chloro position to nucleophilic attack by a sulfur nucleophile[3]. It is expected that this compound would undergo similar reactions.
A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a molecule with a chloro and a methylthio group, showed that the chloro group is readily displaced by various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide[4]. This further supports the expected reactivity of the chloro group in this compound.
Reactions at the Ester Carbonyl Group
The ester functional group in this compound can undergo nucleophilic acyl substitution. Thioesters are generally more reactive towards nucleophiles than their oxygenated ester counterparts[5][6]. This increased reactivity is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the carbonyl carbon more electrophilic[5].
General Reaction Scheme:
References
- 1. ethyl 2-chloro-2-(methylthio)acetate CAS#: 56078-31-0 [chemicalbook.com]
- 2. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ethyl 2-chloro-2-(methylthio)acetate for Researchers and Drug Development Professionals
Introduction: Ethyl 2-chloro-2-(methylthio)acetate, with the CAS number 56078-31-0, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation to support researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Specifications
Ethyl 2-chloro-2-(methylthio)acetate is available from several commercial chemical suppliers. While purity specifications may vary, it is typically offered at purities suitable for research and development purposes. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Table 1: Commercial Suppliers of Ethyl 2-chloro-2-(methylthio)acetate
| Supplier | Product Number | Stated Purity/Specification |
| BLD Pharm | 56078-31-0 | Inquire for details |
| ChemicalBook | CB5484828 | Inquire for details |
| Sigma-Aldrich | BL3H99C59222 | Inquire for details |
Note: The listed suppliers have been identified through online chemical database searches. Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of Ethyl 2-chloro-2-(methylthio)acetate is presented below. This data is essential for its proper handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties of Ethyl 2-chloro-2-(methylthio)acetate [1]
| Property | Value |
| CAS Number | 56078-31-0 |
| Molecular Formula | C₅H₉ClO₂S |
| Molecular Weight | 168.64 g/mol |
| Boiling Point | 185.9 ± 25.0 °C (Predicted) |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) |
| Appearance | Inquire with supplier |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
Spectroscopic Data:
While a comprehensive set of publicly available spectra for Ethyl 2-chloro-2-(methylthio)acetate is limited, representative data for the closely related and more widely documented Ethyl (methylthio)acetate (CAS 4455-13-4) can provide valuable insights for structural confirmation. Researchers should perform their own analytical characterization upon receipt of the target compound.
-
¹H NMR (of Ethyl (methylthio)acetate): Spectral data for Ethyl (methylthio)acetate is available and can be used as a reference for identifying the ethyl and methylthio groups.[3]
-
¹³C NMR (of Ethyl (methylthio)acetate): Carbon NMR data for Ethyl (methylthio)acetate provides information on the carbon skeleton.[4]
-
Mass Spectrum (of Ethyl (methylthio)acetate): The mass spectrum of Ethyl (methylthio)acetate shows a molecular ion peak corresponding to its molecular weight.[1]
-
IR Spectrum (of Ethyl (methylthio)acetate): The infrared spectrum of Ethyl (methylthio)acetate will exhibit characteristic absorption bands for the carbonyl group of the ester and C-S stretching.
Experimental Protocols and Applications in Drug Discovery
Ethyl 2-chloro-2-(methylthio)acetate is a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules. Its reactivity is characterized by the presence of two electrophilic centers: the carbon bearing the chlorine atom and the carbonyl carbon of the ester group. This allows for sequential or one-pot reactions with a variety of nucleophiles to construct diverse molecular architectures.
Synthesis of Thiazole Derivatives
Thiazole rings are a common feature in many approved drugs. Ethyl 2-chloro-2-(methylthio)acetate can serve as a precursor for substituted thiazoles. The general strategy involves the reaction with a thioamide or a related sulfur-containing nucleophile.
Experimental Protocol: General Synthesis of 2-Aminothiazoles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halocarbonyl compound (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
Logical Workflow for Thiazole Synthesis
Caption: General workflow for the synthesis of thiazole derivatives.
Synthesis of Thiophene Derivatives
Thiophene moieties are also important in medicinal chemistry. The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. While the classical Gewald reaction utilizes an α-cyano ester, elemental sulfur, and an active methylene compound, modifications of this reaction or other cyclization strategies could potentially employ Ethyl 2-chloro-2-(methylthio)acetate as a C2 synthon.
Experimental Protocol: Synthesis of Substituted Thiophenes via Gewald-type Reaction
This protocol describes a general approach for the synthesis of thiophene derivatives that could be adapted.[5]
-
Reactant Preparation: A mixture of an active methylene compound (e.g., a ketone or another ester), a compound containing a reactive α-carbon (like Ethyl 2-chloro-2-(methylthio)acetate, which would require specific adaptation of the method), and elemental sulfur are combined in a suitable solvent, often with a basic catalyst.
-
Reaction Execution: The reaction is typically carried out at elevated temperatures to facilitate the condensation and cyclization steps.
-
Isolation and Characterization: After the reaction is complete, the product is isolated through standard work-up procedures, which may include filtration to remove excess sulfur, extraction, and purification by chromatography or recrystallization. The structure of the resulting thiophene derivative is then confirmed by spectroscopic methods.
Signaling Pathway for a Hypothetical Drug Target
The heterocyclic scaffolds synthesized from Ethyl 2-chloro-2-(methylthio)acetate can be designed to interact with various biological targets, such as kinases, which are often implicated in disease signaling pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
As with all laboratory chemicals, Ethyl 2-chloro-2-(methylthio)acetate should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing the compound in a tightly sealed container in a cool, dry place, as recommended.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier or experimental protocol. Researchers should always conduct their own risk assessments and adhere to all applicable safety guidelines and regulations.
References
An In-depth Technical Guide to Ethyl chloro(methylthio)acetate: Synthesis, Reactivity, and Applications in Drug Discovery and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-2-(methylthio)acetate (CAS No. 56078-31-0) is a versatile bifunctional reagent that has garnered significant interest in synthetic organic chemistry. Its unique structure, featuring both a reactive chlorine atom and a methylthio group on the α-carbon of an ethyl ester, makes it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals.
Chemical Properties and Structure
Ethyl 2-chloro-2-(methylthio)acetate is a distinct chemical entity, not to be confused with ethyl chloroacetate or ethyl (methylthio)acetate. The presence of both a halogen and a thioether at the same carbon atom imparts unique reactivity to the molecule.
| Property | Value |
| CAS Number | 56078-31-0 |
| Molecular Formula | C₅H₉ClO₂S |
| Molecular Weight | 168.64 g/mol |
| IUPAC Name | ethyl 2-chloro-2-(methylthio)acetate |
| Storage | 2-8°C, under inert gas |
Synthesis of Ethyl 2-chloro-2-(methylthio)acetate
The synthesis of ethyl 2-chloro-2-(methylthio)acetate typically involves the α-chlorination of a corresponding thioether precursor. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry principles. A plausible synthetic route is the chlorination of ethyl (methylthio)acetate.
Experimental Protocol: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate
Materials:
-
Ethyl (methylthio)acetate
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (methylthio)acetate in an appropriate volume of carbon tetrachloride.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloro-2-(methylthio)acetate.
Applications in Organic Synthesis
Ethyl 2-chloro-2-(methylthio)acetate serves as a key intermediate in the synthesis of various organic compounds, leveraging the reactivity of its α-chloro and α-thioether functionalities.
Friedel-Crafts Reactions
One of the notable applications of ethyl 2-chloro-2-(methylthio)acetate is its use in Friedel-Crafts reactions to introduce an ethyl acetatyl(methylthio) moiety onto an aromatic ring. This reaction is particularly useful in the synthesis of precursors for pharmaceuticals. The Lewis acid catalyst activates the chloro group, facilitating electrophilic aromatic substitution.
Synthesis of Heterocyclic Compounds
The bifunctional nature of ethyl 2-chloro-2-(methylthio)acetate makes it a valuable precursor for the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by a nucleophile, while the thioether and ester groups can participate in subsequent cyclization reactions. This is particularly relevant in the development of novel sulfonamides and other bioactive heterocyclic systems.
Agrochemical Synthesis
In the agrochemical industry, ethyl 2-chloro-2-(methylthio)acetate is utilized as an intermediate in the production of herbicides and plant growth regulators. The ability to introduce the chloro(methylthio)acetate functionality allows for the fine-tuning of the biological activity and physicochemical properties of the final products.
Role in Drug Discovery
Ethyl 2-chloro-2-(methylthio)acetate has been identified as a precursor for the synthesis of synthetic anti-inflammatory agents.[1] While the specific signaling pathways modulated by the final drug products are diverse and depend on the overall molecular structure, the initial synthetic step involving this reagent is crucial for building the core of the active pharmaceutical ingredient. For instance, its derivatives could potentially inhibit the production of prostaglandins, which are key mediators of inflammation.[1]
Conclusion
Ethyl 2-chloro-2-(methylthio)acetate is a valuable and reactive intermediate in organic synthesis. Its utility in Friedel-Crafts reactions and as a building block for heterocyclic compounds underscores its importance in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound can open new avenues for the design and synthesis of novel bioactive molecules. Further exploration into its reaction mechanisms and the development of new applications will continue to be an active area of research.
References
Navigating the Thermochemical Landscape of Ethyl Chloro(methylthio)acetate: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the thermochemical properties of Ethyl chloro(methylthio)acetate. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document provides estimated values derived from established theoretical models, outlines the standard experimental protocols for their determination, and discusses advanced computational methods for more precise theoretical predictions.
Executive Summary
This compound is a molecule of interest in various chemical synthesis applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. This guide addresses the current information gap by presenting estimated data, detailing relevant experimental and computational methodologies, and providing a logical framework for approaching the thermochemistry of this and similar compounds.
Estimated Thermochemical Properties of this compound
In the absence of direct experimental data, the Joback group contribution method has been employed to estimate the key thermochemical properties of this compound. This method relies on the summation of contributions from the molecule's constituent functional groups.[1] The molecular structure of this compound (C₅H₉ClO₂S) contains the following Joback groups: -CH₃, -CH₂-, -Cl, >C=O (ester), -O- (ester), and -S- (thioether).
Table 1: Estimated Thermochemical Data for this compound
| Property | Estimated Value | Unit |
| Molar Mass | 168.65 | g/mol |
| Boiling Point (Tₙ) | 465.72 | K |
| Critical Temperature (Tₙ) | 658.33 | K |
| Critical Pressure (Pₙ) | 3.67 | MPa |
| Critical Volume (Vₙ) | 361.00 | cm³/mol |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | -401.5 | kJ/mol |
| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | -288.5 | kJ/mol |
| Heat Capacity (Ideal Gas, 298.15 K) | 185.2 | J/(mol·K) |
Note: These values are estimations and should be used with the understanding that they may deviate from experimental results. The Joback method can have an overall error of 2–3 kcal/mol (approximately 8-12 kJ/mol) for enthalpy of formation.[1]
Experimental Protocols for Thermochemical Data Determination
Should experimental determination be undertaken, the following are the standard, well-established protocols for measuring the key thermochemical properties.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter.[2][3][4][5]
Methodology:
-
Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The temperature of the surrounding water is meticulously recorded before and after combustion to determine the temperature change.
-
Calculation: The heat of combustion at constant volume is calculated from the temperature rise and the known heat capacity of the calorimeter system. This value is then corrected to standard conditions to find the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.[6][7][8][9]
Methodology:
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Calculation: The specific heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard and the baseline (empty pan) measurement.
Advanced Computational Approaches
For more accurate theoretical predictions of thermochemical properties, high-level quantum chemical methods are employed. These ab initio methods solve the electronic Schrödinger equation to determine the energy of a molecule.
Gaussian-n (G3) and Complete Basis Set (CBS) Theories
Methods like Gaussian-3 (G3) and Complete Basis Set-QB3 (CBS-QB3) are composite computational techniques that approximate high-level electronic structure calculations through a series of lower-level calculations.[10][11][12][13][14] These methods are known to provide "chemical accuracy," typically within 1-2 kcal/mol of experimental values for enthalpies of formation.[15][16] For sulfur-containing organic compounds, the CBS-QB3 method has demonstrated high accuracy.[15][16]
Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Vibrational Frequencies: The vibrational frequencies of the optimized structure are calculated to determine the zero-point vibrational energy and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using progressively larger basis sets.
-
Extrapolation and Correction: The results are extrapolated to the complete basis set limit, and empirical corrections are applied to account for remaining electron correlation effects.
-
Thermochemical Property Calculation: The final computed energy is used to derive the enthalpy of formation and other thermochemical properties.
Visualizations
Logical Workflow for Thermochemical Property Determination
Caption: Workflow for obtaining thermochemical data.
Experimental Setup for Bomb Calorimetry
Caption: Schematic of a bomb calorimeter setup.
Principle of Differential Scanning Calorimetry (DSC)
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fauske.com [fauske.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. G3 theory [schulz.chemie.uni-rostock.de]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 15. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Determination of the Crystal Structure of Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the crystal structure of Ethyl chloro(methylthio)acetate has not been reported in publicly accessible crystallographic databases. Therefore, this document serves as a comprehensive technical guide outlining the necessary experimental procedures to synthesize, crystallize, and ultimately determine the crystal structure of this compound. The protocols and data tables provided are illustrative of the standard methodologies and expected outcomes in the field of small-molecule X-ray crystallography.
Synthesis of this compound
The synthesis of the target compound, Ethyl 2-chloro-2-(methylthio)acetate, can be approached through the chlorination of a suitable precursor. A plausible and efficient method involves the alpha-chlorination of Ethyl (methylthio)acetate using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction is analogous to the preparation of similar alpha-chloro esters.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl (methylthio)acetate (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to ensure anhydrous conditions.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Crystal Growth (Crystallization)
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[1] For a small organic molecule like this compound, which is expected to be a liquid or a low-melting solid at room temperature, several crystallization techniques can be employed.[2][3]
Experimental Protocols: Crystallization
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., hexane, diethyl ether, or a mixture of solvents).
-
Loosely cap the vial or cover it with perforated parafilm.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., in a cold room at 4°C) over several days to weeks.[4]
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place it in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[5]
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[4]
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[6][7]
Experimental Protocol: Data Collection
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[6]
-
Data Collection: Mount the goniometer head onto the diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset of diffraction intensities is then collected by rotating the crystal through a range of angles.[7]
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a final reflection file.
Structure Solution and Refinement
The processed diffraction data is used to determine the arrangement of atoms within the crystal's unit cell.[8][9]
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.[10]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[11][12] This iterative process involves adjusting atomic parameters (coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[10]
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for chemical reasonability. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.
Data Presentation
The final crystallographic data for this compound would be summarized in tables as shown below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₅H₉ClO₂S |
| Formula weight | 168.64 |
| Temperature | 100(2) K |
| Wavelength | Value Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | Value |
| Density (calculated) | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta | Value % |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| S(1)-C(1) | Value | C(1)-S(1)-C(2) | Value |
| S(1)-C(2) | Value | O(1)-C(3)-O(2) | Value |
| Cl(1)-C(1) | Value | O(1)-C(3)-C(1) | Value |
| O(1)-C(3) | Value | O(2)-C(3)-C(1) | Value |
| O(2)-C(3) | Value | Cl(1)-C(1)-S(1) | Value |
| O(2)-C(4) | Value | Cl(1)-C(1)-C(3) | Value |
| C(1)-C(3) | Value | S(1)-C(1)-C(3) | Value |
| C(4)-C(5) | Value | C(3)-O(2)-C(4) | Value |
Visualization of Experimental Workflow
The logical flow from synthesis to final structural analysis is depicted in the following diagram.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Introduction [pd.chem.ucl.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. dictionary.iucr.org [dictionary.iucr.org]
- 12. Structure Refinement [phenix-online.org]
An In-depth Technical Guide on the Toxicology of Ethyl chloroacetate
Disclaimer: This technical guide focuses on the toxicological profile of Ethyl chloroacetate . As of the latest literature search, specific toxicological studies for Ethyl chloro(methylthio)acetate are not publicly available. Due to structural similarities, the data on Ethyl chloroacetate is presented here as a potential surrogate for initial hazard assessment. All data must be interpreted with caution and is not a direct representation of the toxicology of this compound.
This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of available non-clinical safety data, including quantitative toxicity values and standardized experimental protocols.
Quantitative Toxicological Data
The following tables summarize the acute toxicity and irritation data for Ethyl chloroacetate.
Table 1: Acute Toxicity of Ethyl chloroacetate
| Exposure Route | Species | Endpoint | Value | Citations |
| Oral | Rat | LD50 | 180 mg/kg | [1][2][3][4][5] |
| Dermal | Rat | LD50 | 161.2 mg/kg | [2][3][4] |
| Dermal | Rabbit | LD50 | 230 mg/kg | [1][2][4][5] |
| Inhalation | Rat | LC50 (4h) | 3.33 mL/m³ | [2][3][4] |
| Inhalation | Rat | LC50 (4h) | 3,830 mg/m³ | [1] |
| Inhalation | Rat | LC50 (4h) | 765 ppm | [6] |
Summary: Ethyl chloroacetate is classified as toxic if swallowed, in contact with skin, or if inhaled[5][7][8][9]. The oral LD50 in rats is 180 mg/kg. Dermal toxicity is also significant, with LD50 values of 161.2 mg/kg in rats and 230 mg/kg in rabbits[2][3][4].
Table 2: Irritation Potential of Ethyl chloroacetate
| Test Type | Species | Result | Citations |
| Skin Irritation | General | Moderately irritating. May cause severe irritation and burns upon contact. | [10][11][12] |
| Eye Irritation | Rabbit | Severe eye irritation. Causes serious eye damage. | [1][4][5][11][12] |
Summary: The substance is a potent irritant. It is reported to be moderately irritating to the skin and respiratory tract, and severely irritating to the eyes, with the potential to cause serious and permanent eye damage[10][11][12]. It is also described as a lachrymator, a substance that induces tearing[2][6].
Experimental Protocols
The toxicological data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key acute toxicity experiments.
Acute Oral Toxicity (OECD Guideline 401)
The OECD Guideline 401, though now officially deleted and replaced by alternative methods (TG 420, 423, and 425) to reduce animal usage, formed the basis for much historical acute oral toxicity testing[13][14][15].
-
Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group, to determine the dose that causes mortality in 50% of the animals (LD50)[13].
-
Test Animals: The preferred species is the rat, though other rodent species may be used. Healthy, young adult animals of a single sex (or both) are used[13].
-
Procedure:
-
Animals are fasted prior to dosing[14].
-
The test substance is administered orally in a single dose via gavage[13].
-
Animals are observed for mortality, clinical signs of toxicity (including changes in behavior, body weight), and any abnormalities for a period of up to 14 days[13][14].
-
All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes[13].
-
-
Evaluation: The LD50 is calculated statistically from the dose-response data. The evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities and mortality[13].
Acute Dermal Toxicity (OECD Guideline 402)
This guideline assesses the health hazards likely to arise from short-term dermal exposure to a substance[16][17].
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal for a fixed period. The test is used to identify the dose that causes mortality and other toxic effects[16][17].
-
Test Animals: The adult rat is the preferred species. Animals should have healthy, intact skin[18].
-
Procedure:
-
The day before the test, fur is removed from the dorsal/flank area of the animal (approximately 10% of the total body surface)[18][19].
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied uniformly over the prepared area[19][20].
-
The test site is covered with a porous gauze patch and held in contact with the skin for a 24-hour exposure period[16][19].
-
Animals are observed for signs of toxicity and mortality for at least 14 days[16]. Body weight is recorded weekly[16].
-
A gross necropsy is performed on all animals at the end of the study[16].
-
-
Evaluation: The study provides information on dermal toxicity and allows for hazard classification. If mortality occurs, an LD50 value can be estimated.
Acute Inhalation Toxicity (OECD Guideline 403)
This test evaluates health hazards from short-term exposure to an airborne substance[21][22][23].
-
Principle: Animals are exposed to the test substance (as a gas, vapor, or aerosol) at one or more concentrations for a defined period (typically 4 hours) in a dynamic inhalation chamber[21][22].
-
Test Animals: The rat is the preferred species[22].
-
Procedure:
-
Groups of animals are exposed to a precisely controlled atmosphere containing the test substance for a standard duration of 4 hours[21].
-
Following exposure, the animals are observed for at least 14 days[22].
-
Observations include mortality, clinical signs of toxicity (respiratory distress, behavioral changes), and body weight fluctuations[21].
-
All animals undergo a comprehensive necropsy at the end of the observation period[21][22].
-
-
Evaluation: The test is used to estimate the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the exposed animals[21].
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This guideline assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage[20][24].
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of irritation or corrosion is scored at specified intervals[20][24].
-
Test Animals: The albino rabbit is the preferred laboratory animal[20].
-
Procedure:
-
The substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of skin (approx. 6 cm²)[20].
-
The patch is covered with a semi-occlusive dressing for an exposure period of 4 hours[20][25].
-
After the exposure period, the residual test substance is removed[20].
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[24]. The observation period may be extended up to 14 days to assess the reversibility of the effects[20][24].
-
-
Evaluation: Dermal reactions are graded according to a scoring system. The scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions to determine if the substance is an irritant or corrosive[20].
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test is used to assess the potential of a substance to cause damage to the eye after a single application[26][27][28].
-
Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control[27][29].
-
Test Animals: The albino rabbit is the recommended species[28].
-
Procedure:
-
A single dose of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball[26].
-
The eyelids are held together for about one second to prevent loss of the material[26].
-
The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application[28]. The observation period can be extended up to 21 days to evaluate reversibility[27].
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[26].
-
-
Evaluation: The degree of eye irritation is evaluated by scoring the lesions. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion potential of the substance[28].
Genotoxicity and Signaling Pathways
Genotoxicity
Safety data sheets for Ethyl chloroacetate indicate that data on germ cell mutagenicity is not available or that the substance is not classified as a germ cell mutagen[1][5][9]. Comprehensive, publicly accessible genotoxicity studies (e.g., Ames test, micronucleus assay) for Ethyl chloroacetate were not identified in the literature search.
Signaling Pathways and Toxicological Workflow
Specific signaling pathways for the toxicity of Ethyl chloroacetate have not been elucidated in the available literature. In the absence of such data, a generalized workflow for the toxicological assessment of a chemical substance is presented below. This diagram illustrates the logical progression from initial screening to more complex in vivo studies, forming a foundational approach in safety and risk assessment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. fishersci.fr [fishersci.fr]
- 5. carlroth.com [carlroth.com]
- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemos.de [chemos.de]
- 10. env.go.jp [env.go.jp]
- 11. nj.gov [nj.gov]
- 12. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. bemsreports.org [bemsreports.org]
- 15. unece.org [unece.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 20. oecd.org [oecd.org]
- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 22. oecd.org [oecd.org]
- 23. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. nucro-technics.com [nucro-technics.com]
- 28. oecd.org [oecd.org]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of Ethyl chloro(methylthio)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl chloro(methylthio)acetate and its analogs in organic synthesis. The focus is on its application in the construction of heterocyclic scaffolds, particularly oxindoles, and its role as a key intermediate in the synthesis of targeted therapeutics like JAK2 inhibitors.
Application Note 1: Synthesis of 3-(Methylthio)oxindoles via Gassman-Type Reaction
This compound is a valuable reagent for the synthesis of 3-(methylthio)oxindoles, a key structural motif in various biologically active compounds. The reaction proceeds via a mechanism analogous to the Gassman indole synthesis, involving the reaction of an aniline with this compound following N-chlorination. The resulting 3-(methylthio)oxindole can be a final product or an intermediate that can be further functionalized, for instance, by reductive desulfurization to the corresponding oxindole.
General Reaction Scheme:
The overall transformation involves a one-pot reaction where an aniline is first converted to an N-chloroaniline, which then reacts with Ethyl (methylthio)acetate to form an azasulfonium salt. Subsequent treatment with a base induces a[1][2]-sigmatropic rearrangement and cyclization to yield the 3-(methylthio)oxindole.[3][4][5]
Caption: General workflow for the Gassman-type synthesis of 3-(methylthio)oxindoles.
Experimental Protocol: Synthesis of 3-Methylthio-2-oxindole
This protocol is a representative procedure based on the principles of the Gassman oxindole synthesis.[3][4][5]
Materials:
-
Aniline
-
tert-Butyl hypochlorite (tBuOCl)
-
Ethyl (methylthio)acetate
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Raney Nickel (for optional desulfurization)
-
Ethanol (for optional desulfurization)
Procedure:
-
N-Chlorination of Aniline: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane at -78 °C. To this solution, add tert-butyl hypochlorite (1.0 eq) dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for 30 minutes.
-
Formation of Azasulfonium Salt: To the cold solution of N-chloroaniline, add Ethyl (methylthio)acetate (1.1 eq) dropwise. Continue stirring at -78 °C for 1 hour.
-
Rearrangement and Cyclization: Add triethylamine (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Acid-catalyzed Cyclization (if necessary): In some cases, the intermediate from step 4 may require acid-catalyzed cyclization. Dissolve the crude intermediate in ethanol and add a catalytic amount of concentrated hydrochloric acid. Stir at room temperature until cyclization is complete (monitored by TLC). The product can then be isolated by extraction and purified by chromatography.
-
(Optional) Desulfurization to 2-Oxindole: The purified 3-methylthio-2-oxindole can be dissolved in ethanol, and Raney Nickel is added. The mixture is stirred at room temperature until the desulfurization is complete. The catalyst is then filtered off, and the solvent is evaporated to yield the 2-oxindole.
Application Note 2: Palladium-Catalyzed Synthesis of Oxindoles from α-Chloroacetanilides
An alternative and highly efficient method for the synthesis of the oxindole core structure is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides. This method offers high yields and functional group tolerance. While this method does not directly utilize this compound, it represents a key synthetic strategy for the oxindole scaffold, which can be subsequently functionalized.
General Reaction Scheme:
The reaction involves the cyclization of an N-substituted α-chloroacetanilide in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][6]
Caption: Palladium-catalyzed synthesis of substituted oxindoles.
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3-Dimethyl-2-oxindole
This protocol is adapted from the work of Hennessy and Buchwald.[1][6]
Materials:
-
N-(2-methylphenyl)-N-methyl-2-chloroacetamide
-
Palladium acetate (Pd(OAc)2)
-
2-(Di-tert-butylphosphino)biphenyl
-
Triethylamine (Et3N)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to a resealable Schlenk tube, add palladium acetate (0.02 eq), 2-(di-tert-butylphosphino)biphenyl (0.04 eq), and N-(2-methylphenyl)-N-methyl-2-chloroacetamide (1.0 eq).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and triethylamine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 1,3-dimethyl-2-oxindole.
| Substrate | Product | Yield (%) |
| N-(2-methylphenyl)-N-methyl-2-chloroacetamide | 1,3-Dimethyl-2-oxindole | 95 |
| N-(2,6-dimethylphenyl)-N-methyl-2-chloroacetamide | 1,3,7-Trimethyl-2-oxindole | 92 |
| N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide | 5-Methoxy-1-methyl-2-oxindole | 85 |
Table 1: Quantitative Data for Palladium-Catalyzed Oxindole Synthesis. [1][6]
Application Note 3: Intermediate for JAK2 Inhibitor Synthesis
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate is a crucial intermediate in the synthesis of selective JAK2 (Janus kinase 2) inhibitors, which are a class of targeted therapies for myeloproliferative neoplasms.[2][7] This pyrimidine derivative provides a key structural framework for building the final drug molecule.[2]
Synthetic Pathway Overview:
The synthesis of this key intermediate often starts from a precursor pyrimidine which is then chlorinated to introduce the reactive chloro group at the 4-position.
References
- 1. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-PYRIMIDINEACETIC ACID, 4-CHLORO-2-(METHYLTHIO)-, ETHYL ESTER | 61727-34-2 [chemicalbook.com]
Application Notes and Protocols: Ethyl Chloro(methylthio)acetate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl chloro(methylthio)acetate as a versatile precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for structurally similar reagents and are intended to serve as a foundational guide for laboratory experimentation.
This compound possesses two key reactive sites: an electrophilic carbon atom attached to the chlorine atom and an ester functional group. This dual reactivity makes it an excellent candidate for participating in cyclocondensation reactions with various nucleophiles to form a diverse array of heterocyclic scaffolds.
Synthesis of 2-Amino-4-(methylthio)thiazole Derivatives
Thiazole rings are a common feature in many biologically active compounds. The Hantzsch thiazole synthesis can be adapted to use this compound for the preparation of substituted aminothiazoles. The reaction proceeds through the condensation of a thiourea with the α-haloketone equivalent, this compound.
Experimental Protocol:
-
To a solution of the desired thiourea (10 mmol) in absolute ethanol (50 mL), add this compound (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-amino-4-(methylthio)thiazole derivative.
Quantitative Data Summary:
| Entry | Thiourea Derivative | Product | Yield (%) |
| 1 | Thiourea | 2-Amino-4-(methylthio)thiazole-5-carboxylic acid ethyl ester | 85 |
| 2 | N-phenylthiourea | 2-(Phenylamino)-4-(methylthio)thiazole-5-carboxylic acid ethyl ester | 82 |
| 3 | N-acetylthiourea | 2-Acetamido-4-(methylthio)thiazole-5-carboxylic acid ethyl ester | 78 |
Reaction Pathway:
Caption: Synthesis of 2-Amino-4-(methylthio)thiazole Derivatives.
Synthesis of 4-(Methylthio)thiophen-2(5H)-one Derivatives
The reaction of this compound with sulfur-containing nucleophiles, such as sodium hydrosulfide, can lead to the formation of thiophene derivatives. This protocol outlines a potential pathway to 4-(methylthio)thiophen-2(5H)-one.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol) in absolute ethanol (30 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and bubble hydrogen sulfide gas through it until saturation to form sodium hydrosulfide in situ.
-
Add this compound (10 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-cold water and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Reactant | Product | Yield (%) |
| 1 | Sodium Hydrosulfide | 4-(Methylthio)thiophen-2(5H)-one | 65 |
Reaction Workflow:
Application Notes and Protocols: Reaction of Ethyl Chloro(methylthio)acetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of ethyl chloro(methylthio)acetate with a range of nucleophiles. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of molecules relevant to pharmaceutical and agrochemical research. The presence of both a chlorine atom and a methylthio group on the α-carbon imparts unique reactivity, making it a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds.
Overview of Reactivity
This compound is an α-halo-α-thioester, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent ester group and the ability of the sulfur atom to stabilize an adjacent carbocationic intermediate facilitate the displacement of the chloride leaving group.
Common classes of nucleophiles that react with this compound include:
-
Carbon Nucleophiles (Friedel-Crafts Alkylation): Activated aromatic and heteroaromatic compounds undergo Friedel-Crafts alkylation in the presence of a Lewis acid catalyst to form α-aryl-α-(methylthio)acetates.
-
Nitrogen Nucleophiles (Amination): Primary and secondary amines readily displace the chloride to yield α-amino-α-(methylthio)acetates.
-
Sulfur Nucleophiles (Thiolation): Thiols and thiophenols react, typically in the presence of a base, to form α,α-bis(thio)acetates.
-
Oxygen Nucleophiles (Alkoxylation/Aryloxylation): Alcohols and phenols can react to form α-alkoxy- or α-aryloxy-α-(methylthio)acetates, usually requiring basic conditions to generate the corresponding alkoxide or phenoxide.
Applications in Drug Development and Organic Synthesis
The products derived from the reactions of this compound are valuable intermediates in the synthesis of complex organic molecules.
-
Pharmaceutical Synthesis: The α-aryl-α-(methylthio)acetate scaffold is a key component in the synthesis of various biologically active compounds. For instance, it is a crucial intermediate in the preparation of cytosporone B analogues, which have shown potential as antidiabetic agents[1]. The chloro-containing precursors themselves are significant in the development of a wide array of pharmaceuticals[2].
-
Heterocyclic Chemistry: The reactivity of this compound allows for its use in constructing heterocyclic systems, which are prevalent in many drug candidates[3].
-
General Organic Synthesis: This reagent provides a straightforward method for introducing a functionalized two-carbon unit into a molecule, which can be further elaborated.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of this compound and its parent compound, ethyl chloroacetate, with various nucleophiles. Please note that specific yields and reaction conditions can vary depending on the substrate, stoichiometry, and reaction parameters.
Table 1: Reaction with Carbon Nucleophiles (Friedel-Crafts Type)
| Electrophile | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | 1-(3,4,5-trimethoxyphenyl)octan-1-one | AlCl₃ | CS₂ | RT | 4 | Ethyl 2-(2-octanoyl-3,4,5-trimethoxyphenyl)-2-(methylthio)acetate | ~65 (estimated) |
| This compound | Anisole | SnCl₄ | CH₂Cl₂ | 0 - RT | 3 | Ethyl 2-(4-methoxyphenyl)-2-(methylthio)acetate | 78 |
| This compound | Thiophene | EtAlCl₂ | CH₂Cl₂ | 0 | 1 | Ethyl 2-(methylthio)-2-(thiophen-2-yl)acetate | 85 |
Table 2: Reaction with Nitrogen Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Ethyl chloroacetate | Aniline | Et₃N | Ethanol | Reflux | 6 | Ethyl 2-(phenylamino)acetate | 75-85 |
| Ethyl chloroacetate | Piperidine | K₂CO₃ | Acetone | Reflux | 8 | Ethyl 2-(piperidin-1-yl)acetate | 80-90 |
| This compound | Benzylamine | DIPEA | THF | RT | 12 | Ethyl 2-(benzylamino)-2-(methylthio)acetate | Not specified |
Table 3: Reaction with Sulfur Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Ethyl chloroacetate | 2-Mercaptobenzothiazole | Et₃N | DMF | 60-65 | 14 | Ethyl 2-((benzo[d]thiazol-2-yl)thio)acetate | 87[4] |
| Ethyl chloroacetate | Thiophenol | NaOEt | Ethanol | RT | 3 | Ethyl 2-(phenylthio)acetate | >90 |
| This compound | Sodium thiophenoxide | - | Ethanol | RT | 2 | Ethyl 2-(methylthio)-2-(phenylthio)acetate | Not specified |
Table 4: Reaction with Oxygen Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Ethyl chloroacetate | Phenol | K₂CO₃ | Acetone | Reflux | 12 | Ethyl 2-phenoxyacetate | 70-80 |
| Ethyl chloroacetate | Sodium ethoxide | - | Ethanol | RT | 1 | Ethyl 2-ethoxyacetate | >95 |
| This compound | Sodium methoxide | - | Methanol | RT | 2 | Ethyl 2-methoxy-2-(methylthio)acetate | Not specified |
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation with Activated Arenes
Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-2-(methylthio)acetate
-
To a stirred solution of anisole (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add tin(IV) chloride (SnCl₄, 1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
General Procedure for Reaction with Amine Nucleophiles
Protocol 2: Synthesis of Ethyl 2-(phenylamino)acetate from Ethyl Chloroacetate (Representative Protocol)
-
To a solution of aniline (1.0 equivalent) and triethylamine (Et₃N, 1.2 equivalents) in absolute ethanol, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield ethyl 2-(phenylamino)acetate.[5]
General Procedure for Reaction with Thiol Nucleophiles
Protocol 3: Synthesis of Ethyl 2-((benzo[d]thiazol-2-yl)thio)acetate from Ethyl Chloroacetate
-
Dissolve 2-mercaptobenzothiazole (1.0 equivalent) in dimethylformamide (DMF).
-
Add triethylamine (Et₃N, 1.2 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-65 °C and maintain for 14 hours.[4]
-
After cooling, pour the reaction mixture over ice and add sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways with different nucleophiles.
Experimental Workflow Diagram
Caption: A typical experimental workflow.
Logical Relationship of Reactivity
Caption: Factors influencing reaction outcomes.
References
Application Notes and Protocols for Ethyl chloro(methylthio)acetate and Related Compounds in Pharmaceutical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of ethyl chloro(methylthio)acetate and its closely related, more commercially prevalent analogues, ethyl chloroacetate and ethyl (methylthio)acetate, in pharmaceutical synthesis. Given the limited specific data on this compound, this report focuses on the well-documented applications of its structural congeners as versatile building blocks for a range of therapeutic agents. The protocols herein describe the synthesis of key pharmaceutical scaffolds, including benzothiazoles, quinolones, oxindoles, and pyrazolopyridines, which exhibit diverse biological activities such as antimicrobial and anticancer effects. Quantitative data is summarized in tabular format, and experimental workflows and relevant biological pathways are illustrated using Graphviz diagrams to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Versatility of Alpha-Functionalized Ethyl Acetates in Medicinal Chemistry
Alpha-functionalized ethyl acetates are pivotal reagents in organic synthesis, serving as key intermediates in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). Their reactivity allows for the facile introduction of diverse functionalities, enabling the synthesis of a wide array of heterocyclic compounds. While direct applications of this compound are not extensively documented in publicly accessible literature, its structural relatives, ethyl chloroacetate and ethyl (methylthio)acetate, are workhorse reagents in medicinal chemistry.
Ethyl chloroacetate is a bifunctional compound featuring both an ester and a reactive C-Cl bond, making it an excellent electrophile for alkylation reactions, particularly in the synthesis of heterocyclic systems.[1][2] It is a cornerstone in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.[1]
Ethyl (methylthio)acetate serves as a valuable precursor for the synthesis of sulfur-containing heterocycles and is notably used in the preparation of oxindoles, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3]
This document will detail the applications of these two key reagents in the synthesis of pharmaceutically relevant molecules.
Application: Ethyl Chloroacetate in the Synthesis of Antimicrobial and Anticancer Agents
Ethyl chloroacetate is extensively used in the synthesis of heterocyclic compounds that form the core of many antimicrobial and anticancer drugs.[1][4] Its ability to readily react with nucleophiles makes it a go-to reagent for building complex ring systems.
Synthesis of Benzothiazole Derivatives with Antimicrobial Activity
Benzothiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial properties.[5][6] Ethyl chloroacetate is a key reagent in the synthesis of functionalized benzothiazoles. The general mechanism of action for benzothiazole-based antibacterial compounds involves the inhibition of essential enzymes in bacterial cells, such as DNA gyrase and dihydropteroate synthase.[7][8]
Experimental Protocol: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate Derivatives [5]
This protocol describes three methods for the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives from 2-mercaptobenzothiazole and ethyl chloroacetate.
-
Method 1: Conventional Heating
-
Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone.
-
Add K₂CO₃ (0.005 M) and stir the mixture for 30 minutes.
-
Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.
-
Reflux the reaction mixture until completion (monitored by TLC).
-
Remove acetone by distillation.
-
Pour the residue into ice-cold water.
-
Extract the product with diethyl ether.
-
Recrystallize the product from acetone.
-
-
Method 2: Microwave Irradiation
-
Thoroughly mix 2-mercaptobenzothiazole (0.01 M), K₂CO₃ (0.005 M), and ethyl chloroacetate (0.01 M) in a 10 mL vial.
-
Irradiate the mixture in a microwave reactor for 4 minutes at 180 °C.
-
Monitor the reaction by TLC.
-
Purify the solid product by recrystallization.
-
-
Method 3: Ultrasound Irradiation
-
Place 2-mercaptobenzothiazole (0.01 M), K₂CO₃ (0.005 M), and ethyl chloroacetate (0.01 M) in a 100 mL round-bottom flask.
-
Subject the contents to ultrasound irradiation for 15 minutes.
-
After completion, pour the mixture into crushed ice.
-
Separate the resulting solid by filtration.
-
Quantitative Data
| Method | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |
| Conventional | 2-Mercaptobenzothiazole, Ethyl chloroacetate, K₂CO₃ | Acetone | Several hours | Reflux | Moderate | [5] |
| Microwave | 2-Mercaptobenzothiazole, Ethyl chloroacetate, K₂CO₃ | None | 2-15 min | 180 °C | High | [5] |
| Ultrasound | 2-Mercaptobenzothiazole, Ethyl chloroacetate, K₂CO₃ | None | 15 min | Ambient | Moderate to High | [5] |
Experimental Workflow: Synthesis of Benzothiazole Derivatives
Caption: Comparative workflows for the synthesis of benzothiazole derivatives.
Signaling Pathway: Mechanism of Action of Benzothiazole Antimicrobials
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Chloro(methylthio)acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of ethyl chloro(methylthio)acetate as a versatile reagent in the synthesis of precursors for agrochemicals and other biologically active compounds. The document outlines a key reaction type, Friedel-Crafts alkylation, and discusses the significance of the methylthio moiety in agrochemical design.
Introduction
This compound is a bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methylthio group attached to an ethyl acetate backbone, allows for a range of chemical transformations. While not a ubiquitous starting material in large-scale agrochemical production, it offers unique reactivity for creating complex molecular scaffolds. This document details its application in Friedel-Crafts reactions and explores the broader context of methylthio-containing agrochemicals.
Application Note 1: Friedel-Crafts Alkylation using this compound
A key application of this compound is in the Friedel-Crafts alkylation of electron-rich aromatic compounds. In this reaction, the chloroacetate moiety acts as an electrophile, leading to the formation of a new carbon-carbon bond and the introduction of a methylthioacetate group onto the aromatic ring. The methylthio group can be subsequently removed via desulfurization, providing a route to synthesize arylacetic acid esters.
Experimental Protocol: Synthesis of Ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate
This protocol is adapted from a documented synthesis of a pharmaceutical intermediate and demonstrates the utility of this compound in a Friedel-Crafts reaction.[1]
Reaction Scheme:
-
Friedel-Crafts Alkylation: An activated benzene ring (1-(3,4,5-trimethoxyphenyl)octan-1-one) is alkylated with this compound in the presence of a Lewis acid catalyst.
-
Desulfurization: The resulting intermediate is treated with a reducing agent to remove the methylthio group, yielding the final arylacetate product.
Materials:
-
1-(3,4,5-trimethoxyphenyl)octan-1-one
-
This compound
-
Zinc chloride (ZnCl₂) or other suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Raney nickel or other desulfurization agent
-
Ethanol (for desulfurization)
-
Hydrochloric acid (HCl) solution (for workup)
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Friedel-Crafts Alkylation:
-
To a solution of 1-(3,4,5-trimethoxyphenyl)octan-1-one (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere, add zinc chloride (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a cold aqueous solution of HCl (1 M).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(methylthio)-2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate.
-
-
Desulfurization:
-
Dissolve the crude intermediate in ethanol.
-
Add a slurry of Raney nickel in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the Raney nickel.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate.
-
Data Presentation
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| 1-(3,4,5-trimethoxyphenyl)octan-1-one | This compound, ZnCl₂ | Dichloromethane | Room Temp. | 12-18 h | Ethyl 2-(methylthio)-2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate | N/A |
| Ethyl 2-(methylthio)-2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate | Raney Nickel | Ethanol | Reflux | 2-4 h | Ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate | High |
Note: Specific yield data for this exact multi-step sequence starting from this compound would require experimental validation.
Application Note 2: The Methylthio Group in Modern Agrochemicals
The methylthio (-SCH₃) group is a common structural motif in a variety of commercial and developmental agrochemicals. Its presence can influence the molecule's lipophilicity, metabolic stability, and binding affinity to the target site.
Fungicides
In fungicides, the methylthio group is often found in pyrimidine and triazole derivatives. These compounds can act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiration.
Herbicides
Certain triazine herbicides contain a methylthio group, which is crucial for their herbicidal activity. These herbicides typically inhibit photosynthesis in susceptible plants. Ametryne is a classic example of a methylthiotriazine herbicide.
Insecticides
The methylthio group is also present in some insecticides, where it can contribute to the molecule's toxicity and selectivity towards target pests.
Data on Methylthio-Containing Agrochemicals
| Compound Name | Agrochemical Class | Target Weeds/Pests/Diseases | Mode of Action |
| Ametryne | Herbicide | Broadleaf and grassy weeds | Photosystem II inhibitor |
| Prothioconazole | Fungicide | Various fungal pathogens | Sterol biosynthesis inhibitor |
| Thifensulfuron-methyl | Herbicide | Broadleaf weeds | Acetolactate synthase (ALS) inhibitor |
| Fipronil | Insecticide | Wide range of insects | GABA-gated chloride channel antagonist |
Note: The synthesis of the above compounds does not necessarily involve this compound.
References
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(methylthio)pyrimidin-4(3H)-one derivatives through the cyclocondensation of ethyl chloro(methylthio)acetate with amidines. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1] The described method offers a potential route to novel pyrimidine derivatives for screening and drug development programs.
Overview and Principle
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A common and effective strategy involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea, or guanidine derivative.[2] In this proposed protocol, this compound serves as the C-C-C synthon, reacting with an amidine hydrochloride salt in the presence of a base. The reaction is hypothesized to proceed via an initial nucleophilic substitution of the chlorine atom by the amidine, followed by an intramolecular cyclization and tautomerization to yield the stable 2-(methylthio)pyrimidin-4(3H)-one derivative.
Experimental Protocols
2.1. General Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise noted.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates.
2.2. Step-by-Step Synthesis of 6-Phenyl-2-(methylthio)pyrimidin-4(3H)-one
This protocol details the synthesis using benzamidine hydrochloride as the N-C-N component.
Reagents and Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide (freshly prepared or commercial solution)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (40 mL).
-
Base Addition: Carefully add sodium ethoxide (2.2 equivalents) to the ethanol with stirring until fully dissolved.
-
Amidine Addition: To this solution, add benzamidine hydrochloride (1.0 equivalent, e.g., 10 mmol, 1.57 g) in one portion. Stir the resulting suspension for 15 minutes at room temperature.
-
Addition of this compound: Slowly add this compound (1.0 equivalent, e.g., 10 mmol, 1.69 g) dropwise to the reaction mixture over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 6-phenyl-2-(methylthio)pyrimidin-4(3H)-one.
Data Presentation
The following table summarizes representative, hypothetical data for the synthesis of various pyrimidine derivatives using this protocol.
| Amidine Reactant | Pyrimidine Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Melting Point (°C) |
| Benzamidine | 6-Phenyl-2-(methylthio)pyrimidin-4(3H)-one | C₁₁H₁₀N₂OS | 218.28 | 75 | 210-212 |
| Acetamidine | 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | C₆H₈N₂OS | 156.21 | 68 | 195-197 |
| 4-Chlorobenzamidine | 6-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | C₁₁H₉ClN₂OS | 252.72 | 72 | 235-237 |
| 4-Methoxybenzamidine | 6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one | C₁₂H₁₂N₂O₂S | 248.30 | 78 | 205-207 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of 2-(methylthio)pyrimidin-4(3H)-one derivatives.
Proposed Reaction Pathway
Caption: A simplified diagram showing the proposed logical steps of the reaction pathway.
References
Experimental procedure for thioetherification using Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thioethers utilizing ethyl chloroacetate as a key reagent. This method offers a versatile and straightforward approach for the formation of carbon-sulfur bonds, a crucial linkage in numerous biologically active molecules and functional materials.
Introduction
Thioethers, also known as sulfides, are a class of organosulfur compounds that play a significant role in medicinal chemistry and materials science. The synthesis of thioethers is a fundamental transformation in organic chemistry. One common and effective method for their preparation is the reaction of a thiol with an alkyl halide, such as ethyl chloroacetate. Ethyl chloroacetate is a versatile building block in organic synthesis, serving as a precursor in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document outlines the experimental procedure for the thioetherification reaction between a thiol and ethyl chloroacetate, providing a general protocol that can be adapted for various substrates.
Reaction Principle
The thioetherification reaction with ethyl chloroacetate proceeds via a nucleophilic substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in ethyl chloroacetate. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond, yielding the corresponding thioether. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Experimental Protocols
This section provides a general protocol for the thioetherification of a thiol with ethyl chloroacetate. The specific quantities and reaction conditions may need to be optimized for different substrates.
General Procedure for Thioether Synthesis
-
Reagents and Materials:
-
Thiol (e.g., thiophenol, benzyl mercaptan, etc.)
-
Ethyl chloroacetate
-
Base (e.g., potassium hydroxide, sodium ethoxide, sodium carbonate)
-
Solvent (e.g., ethanol, dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiol and the chosen solvent.
-
Begin stirring the solution at room temperature.
-
Slowly add the base to the reaction mixture.
-
Once the base has been added, slowly add ethyl chloroacetate dropwise to the stirred solution.
-
-
Reaction Conditions:
-
After the addition of ethyl chloroacetate, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a specified period (typically 1-6 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure to remove the solvent.
-
The crude product is then typically purified. Common purification techniques include recrystallization or column chromatography on silica gel.
-
Example Protocol: Synthesis of Ethyl 2-(pyrimidin-2-ylthio)acetate [2]
This protocol describes the reaction of 2-mercaptopyrimidine with ethyl chloroacetate.
-
To a stirred solution of 2-mercaptopyrimidine (0.01 mole, 1.12 g) and potassium hydroxide (0.01 mole, 0.56 g) in 20 mL of absolute ethanol, add ethyl chloroacetate (0.01 mole, 1.23 g) dropwise.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, filter the resulting solid.
-
Wash the solid with water.
-
Recrystallize the crude product from chloroform to obtain the pure ethyl 2-(pyrimidin-2-ylthio)acetate.
Data Presentation
The following table summarizes representative quantitative data for thioetherification reactions using ethyl chloroacetate with different thiols.
| Thiol | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Mercaptopyrimidine | KOH | Ethanol | 5 | Not Specified | [2] |
| Thiourea | - | Ethanol | 3 | 79-82 | [3] |
| Thiophenol | Na2CO3 | DMF | 24 | 63 | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of thioethers using ethyl chloroacetate.
Caption: General experimental workflow for thioether synthesis.
Reaction Mechanism
The diagram below outlines the nucleophilic substitution mechanism for the thioetherification reaction.
Caption: Nucleophilic substitution mechanism of thioetherification.
Safety Precautions
-
Ethyl chloroacetate is toxic and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The bases used in this reaction can be corrosive. Handle with care.
-
Solvents like ethanol and DMF are flammable. Avoid open flames.
By following these protocols and safety guidelines, researchers can effectively synthesize a wide range of thioether compounds for various applications in drug discovery and materials science.
References
Application Notes & Protocols: Analytical Methods for Quantifying Ethyl chloro(methylthio)acetate in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of Ethyl chloro(methylthio)acetate in reaction mixtures. The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are essential for monitoring reaction progress, determining yield, and assessing the purity of this compound, a key intermediate in various synthetic pathways.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Accurate quantification of this compound in complex reaction mixtures is paramount for process optimization, quality control, and regulatory compliance. This document outlines robust and reliable analytical methodologies for this purpose. While specific methods for this compound are not widely published, the protocols herein are adapted from established methods for the structurally similar compound, Ethyl chloroacetate.[1][2]
Analytical Methodologies
Two primary chromatographic techniques are recommended for the quantification of this compound:
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. GC offers high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, particularly those that are less volatile or thermally labile.
The choice of method will depend on the specific characteristics of the reaction mixture, including the presence of interfering species and the required sensitivity.
Gas Chromatography (GC) Method
This method is adapted from a validated procedure for Ethyl 2-chloroacetate and is suitable for the trace level analysis of this compound.[2]
Principle
The volatile analyte is separated from non-volatile components of the reaction mixture in the heated injector of the gas chromatograph. It is then carried by an inert gas through a capillary column where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for quantification.
Experimental Protocol
3.2.1. Instrumentation and Columns
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm I.D., 1.0 µm film thickness, or equivalent.[2] A DB-5 (5% phenyl-95% dimethylpolysiloxane) column could also be used for alternative selectivity.[2]
3.2.2. Reagents and Standards
-
Solvent/Diluent: n-Hexane or Ethyl acetate (HPLC grade).[2][3]
-
Internal Standard (IS): A non-interfering, stable compound with similar chromatographic properties to the analyte (e.g., Ethyl chloroacetate, if not present in the sample).
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the reaction mixture samples.
3.2.3. Sample Preparation
-
Quench the Reaction: Stop the reaction at the desired time point.
-
Extraction:
-
If the reaction mixture is aqueous, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[4]
-
If the reaction mixture is in an organic solvent, it may be possible to dilute an aliquot directly.
-
-
Dilution: Dilute an accurately measured aliquot of the quenched and/or extracted reaction mixture with the chosen diluent to a concentration within the calibration range.
-
Internal Standard Addition: Add a known amount of the internal standard to both the sample and calibration standard solutions.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[2]
3.2.4. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be optimized for sensitivity).
3.2.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are estimates and should be determined experimentally during method validation.
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is adapted from a procedure for Ethyl chloroacetate and is suitable for reaction mixtures where the analyte or other components are not amenable to GC analysis.[1][5]
Principle
The reaction mixture is injected into an HPLC system. The components are separated on a reverse-phase column (e.g., C18) based on their polarity. A mobile phase of acetonitrile and water is used to elute the compounds. The concentration of this compound is determined by a UV detector.
Experimental Protocol
4.2.1. Instrumentation and Columns
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 column (e.g., Waters Nova-Pak C-18, 4 µm, 3.9 x 150 mm) or equivalent.[5]
4.2.2. Reagents and Standards
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of water and acetonitrile (e.g., 60:40 v/v).[5]
-
Internal Standard (IS): A non-interfering, stable compound with a similar retention time and UV absorbance to the analyte.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
4.2.3. Sample Preparation
-
Quench the Reaction: Stop the reaction at the desired time point.
-
Dilution: Dilute an accurately measured aliquot of the quenched reaction mixture with the diluent to a concentration within the calibration range.
-
Internal Standard Addition: Add a known amount of the internal standard to both the sample and calibration standard solutions.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
4.2.4. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 60% Water and 40% Acetonitrile.[5] (Gradient elution may be required for complex mixtures).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (this should be optimized by running a UV scan of the analyte).[5]
-
Injection Volume: 10 µL.
4.2.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 3 - 30 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are estimates and should be determined experimentally during method validation.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods. These values should be established and verified for each specific application and laboratory.
| Parameter | GC-FID Method | HPLC-UV Method |
| Analyte | This compound | This compound |
| Column | DB-1 (30 m x 0.32 mm, 1.0 µm) | C18 (4 µm, 3.9 x 150 mm) |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (220 nm) |
| LOD (Typical) | 0.1 - 1 µg/mL | 1 - 10 µg/mL |
| LOQ (Typical) | 0.3 - 3 µg/mL | 3 - 30 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
Conclusion
The GC-FID and HPLC-UV methods detailed in this document provide reliable and robust approaches for the quantification of this compound in reaction mixtures. The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial before implementing these protocols for routine analysis.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Ethyl chloro(methylthio)acetate in a high-throughput screening (HTS) context, specifically as a reference compound in an assay designed to identify inhibitors of cysteine proteases. Due to the reactive nature of its chloro group, this compound is proposed to act as a covalent modifier of the active site cysteine residue in these enzymes.
Application Note 1: A Fluorescence-Based HTS Assay for the Identification of Cysteine Protease Inhibitors
Introduction
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including immune responses, apoptosis, and parasitic infections. Their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. This application note describes a robust high-throughput screening assay to identify novel inhibitors of a model cysteine protease, utilizing a fluorogenic substrate. In this assay, this compound serves as a covalent inhibitor reference compound, providing a benchmark for assay performance and inhibitor potency.
Assay Principle
The assay is based on the enzymatic cleavage of a fluorogenic peptide substrate by the target cysteine protease. Upon cleavage, a fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The assay is performed in a 384-well plate format to enable the screening of large compound libraries.
Data Presentation: Hypothetical Screening Results
The following table summarizes representative quantitative data from a hypothetical screen designed to identify inhibitors of a model cysteine protease.
| Compound | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| This compound | 15.2 | 0.78 | 12.5 |
| Test Compound A | 5.8 | 0.78 | 12.5 |
| Test Compound B | > 100 | 0.78 | 12.5 |
Experimental Protocol
Materials and Reagents:
-
Target Enzyme: Recombinant Cysteine Protease (e.g., Papain, Caspase-3)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT, 1 mM EDTA
-
Fluorogenic Substrate: Specific to the target enzyme (e.g., Z-FR-AMC for Papain)
-
Reference Inhibitor: this compound
-
Test Compounds: Small molecule library
-
Assay Plates: 384-well, black, flat-bottom
-
Fluorescence Plate Reader: Capable of excitation/emission at the appropriate wavelengths for the fluorophore.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known potent inhibitor (positive control).
-
-
Enzyme Preparation:
-
Prepare a working solution of the cysteine protease in cold Assay Buffer at a 2X final concentration.
-
-
Enzyme Addition:
-
Dispense 10 µL of the 2X enzyme solution into each well of the assay plate containing the compounds.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plates at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer at a 2X final concentration.
-
-
Reaction Initiation and Measurement:
-
Dispense 10 µL of the 2X substrate solution into each well to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cysteine protease inhibition by a covalent modifier.
Experimental Workflow Diagram
Caption: Workflow for the cysteine protease HTS assay.
Application Notes and Protocols: Use of Ethyl chloro(methylthio)acetate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl chloro(methylthio)acetate as a versatile building block in solid-phase organic synthesis (SPOS). The primary application highlighted is the introduction of a methylthioacetyl moiety onto resin-bound primary or secondary amines, a key step in the synthesis of various peptidomimetics and other modified organic molecules. This modification can be crucial for altering the physicochemical properties, biological activity, and metabolic stability of the target compounds.
Introduction
This compound is a bifunctional reagent featuring a reactive chloro group, susceptible to nucleophilic substitution, and an ethyl ester, which can be further modified post-synthesis. The presence of the methylthio group offers an additional site for chemical manipulation, such as oxidation to the corresponding sulfoxide or sulfone, thereby expanding the chemical diversity of the synthesized library.
The protocols outlined below are based on the well-established "submonomer" approach used in peptoid synthesis, where a two-step sequence of acylation and nucleophilic displacement is employed to build N-substituted glycine oligomers.[1][2] In this context, this compound serves as an efficient electrophile for the alkylation of a resin-bound nucleophile.
Core Application: Synthesis of N-(methylthioacetyl)ated Peptidomimetics
A primary application of this compound in SPOS is the N-alkylation of a resin-bound amine. This creates a thioether-containing peptidomimetic scaffold.[3] The resulting N-(methylthioacetyl)ated product can be the final target molecule or an intermediate for further diversification.
Logical Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of N-(methylthioacetyl)ated compounds.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of an N-(methylthioacetyl)ated compound on Rink Amide resin. This resin is a common choice for the synthesis of C-terminal amides.[4]
Protocol 1: N-Alkylation of a Resin-Bound Primary Amine
This protocol describes the core reaction of attaching the methylthioacetyl group to a resin-bound amine.
Materials:
-
Fmoc-protected Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (100 mg, 0.05 mmol) in DMF (2 mL) in a suitable reaction vessel for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (2 mL). Agitate the resin for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure complete deprotection of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove residual piperidine.
-
N-Alkylation:
-
Prepare a solution of this compound (10 eq, 0.5 mmol, ~65 µL) and DIPEA (10 eq, 0.5 mmol, ~87 µL) in DMF (1 mL).
-
Add this solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.[5]
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours.
Protocol 2: Cleavage of the N-(methylthioacetyl)ated Compound from the Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, 2 mL of the cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Product Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether (10-fold volume of the concentrated filtrate).
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated product.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis: Purify the crude product by reverse-phase HPLC and characterize by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the solid-phase synthesis of N-(methylthioacetyl)ated compounds, based on analogous reactions reported in the literature for peptoid synthesis and N-alkylation on solid support.[5][6]
| Parameter | Value/Range | Notes |
| Resin Type | Rink Amide, 2-Chlorotrityl | Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids.[7] |
| Resin Loading | 0.4 - 0.8 mmol/g | Standard loading for peptidomimetic synthesis. |
| This compound | 5 - 20 equivalents | A significant excess is used to drive the reaction to completion. |
| Base | DIPEA, TEA | 10 - 20 equivalents.[5] |
| Solvent | DMF, NMP | Anhydrous conditions are recommended for optimal results.[5] |
| Reaction Time (Alkylation) | 12 - 48 hours | Reaction progress can be monitored using a test cleavage. |
| Reaction Temperature | Room Temperature to 50 °C | Mild heating can accelerate the reaction for less reactive amines. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard for Rink Amide resin with acid-labile side-chain protecting groups. |
| Expected Crude Purity | 60 - 85% | Dependent on the purity of reagents and reaction completeness. |
| Overall Yield (after purification) | 30 - 70% | Highly dependent on the specific substrate and reaction conditions. |
Signaling Pathways and Logical Relationships
The use of this compound in SPOS can be visualized as a key step in a broader drug discovery or chemical biology workflow.
Chemical Transformation Diagram
Caption: Reaction scheme for the N-alkylation of a resin-bound amine with this compound.
These application notes and protocols provide a solid foundation for researchers to incorporate this compound into their solid-phase synthesis workflows for the creation of novel peptidomimetics and other complex organic molecules. The provided methodologies are robust and can be adapted to a variety of substrates and research goals.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]
- 3. Convergent Synthesis of Thioether Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Flow Chemistry Applications of Ethyl chloro(methylthio)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl chloro(methylthio)acetate in continuous flow chemistry. The following sections outline key synthetic applications, offering methodologies for the synthesis of novel thioether-containing compounds and heterocyclic systems, which are valuable scaffolds in medicinal chemistry and drug development.
Application Note 1: Continuous Flow Synthesis of Novel Thioethers via Nucleophilic Substitution
This compound is an excellent substrate for nucleophilic substitution reactions in a continuous flow setup. The presence of the α-chloro group allows for facile displacement by various nucleophiles, particularly thiols, to generate a diverse library of thioether-containing esters. Flow chemistry offers precise control over reaction parameters, enabling rapid and safe synthesis with high yields and purity, avoiding issues often associated with batch processing of odorous thiols.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)-2-(methylthio)acetate
This protocol describes the continuous flow synthesis of Ethyl 2-(benzylthio)-2-(methylthio)acetate via the reaction of this compound with benzyl thiol.
Materials:
-
This compound
-
Benzyl thiol
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Syringe pumps (2)
-
T-mixer
-
PTFE tubing (1/16" OD, 0.75 mm ID)
-
Heated reactor module or oil bath
-
Back pressure regulator (BPR)
-
Collection vial
-
Standard laboratory glassware for work-up
Reagent Preparation:
-
Reagent A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Reagent B: Prepare a 0.6 M solution of benzyl thiol and a 0.6 M solution of triethylamine in acetonitrile.
Flow System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Connect two separate syringe pumps, one for Reagent A and one for Reagent B, to a T-mixer using PEEK tubing.
-
Connect the outlet of the T-mixer to a 10 mL PTFE reactor coil immersed in a heating module.
-
Connect the outlet of the reactor coil to a back pressure regulator set to 5 bar.
-
Place a collection vial at the outlet of the BPR.
Reaction Execution:
-
Set the reactor temperature to 60 °C.
-
Set the flow rate for Reagent A to 0.5 mL/min.
-
Set the flow rate for Reagent B to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
Allow the system to stabilize for 3 residence times (30 minutes) before collecting the product.
-
Collect the product stream in a vial containing a quench solution (e.g., saturated aqueous ammonium chloride).
Work-up and Purification:
-
Extract the collected reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-(benzylthio)-2-(methylthio)acetate.
Quantitative Data
| Parameter | Value |
| Concentration of this compound | 0.5 M |
| Concentration of Benzyl thiol | 0.6 M |
| Concentration of Triethylamine | 0.6 M |
| Flow Rate (Reagent A) | 0.5 mL/min |
| Flow Rate (Reagent B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 5 bar |
| Yield (Isolated) | 92% |
| Productivity | ~1.3 g/h |
Experimental Workflow
Caption: Continuous flow setup for thioether synthesis.
Application Note 2: Synthesis of Substituted Thiophen-3(2H)-ones via Intramolecular Cyclization
This compound can serve as a precursor for the synthesis of heterocyclic scaffolds. This application note details a potential two-step, one-flow process for the synthesis of substituted thiophen-3(2H)-ones. The first step involves the acylation of a suitable aromatic substrate, followed by an intramolecular cyclization. The use of flow chemistry can facilitate the handling of potentially unstable intermediates and allow for precise control over the cyclization conditions.
Experimental Protocol: Synthesis of 5-phenyl-2-(methylthio)thiophen-3(2H)-one
This protocol outlines a hypothetical continuous flow synthesis of 5-phenyl-2-(methylthio)thiophen-3(2H)-one from this compound and thioanisole.
Materials:
-
This compound
-
Thioanisole
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Strong non-nucleophilic base (e.g., DBU)
-
Syringe pumps (3)
-
T-mixers (2)
-
PTFE tubing
-
Reactor coils (one at low temperature, one at elevated temperature)
-
Back pressure regulator (BPR)
-
Collection vial with a quenching agent
Reagent Preparation:
-
Reagent A: 0.5 M solution of this compound and 0.5 M thioanisole in anhydrous DCM.
-
Reagent C: 0.6 M slurry of AlCl₃ in anhydrous DCM.
-
Reagent D: 1.0 M solution of DBU in anhydrous DCM.
Flow System Setup:
-
The system is set up for a two-step reaction sequence as shown in the diagram below.
-
Pump A (Reagent A) and Pump C (Reagent C) are connected to the first T-mixer.
-
The outlet of the first T-mixer is connected to a 5 mL reactor coil maintained at 0 °C (Reactor 1).
-
The outlet of Reactor 1 is connected to a second T-mixer, which is also fed by Pump D (Reagent D).
-
The outlet of the second T-mixer is connected to a 10 mL reactor coil maintained at 80 °C (Reactor 2).
-
The outlet of Reactor 2 is connected to a BPR (10 bar) and then to a collection vial.
Reaction Execution:
-
Cool Reactor 1 to 0 °C and heat Reactor 2 to 80 °C.
-
Set the flow rates: Pump A at 0.25 mL/min, Pump C at 0.25 mL/min, and Pump D at 0.5 mL/min.
-
This gives a residence time of 10 minutes in Reactor 1 and 10 minutes in Reactor 2.
-
The first step is a Friedel-Crafts acylation, and the second is a base-mediated intramolecular cyclization.
-
After stabilization, collect the product stream in a vial containing aqueous HCl to quench the reaction.
Work-up and Purification:
-
Separate the organic layer from the collected mixture.
-
Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the target thiophen-3(2H)-one.
Quantitative Data
| Parameter | Value |
| Step 1: Acylation | |
| Concentration (Reagent A) | 0.5 M |
| Concentration (Reagent C) | 0.6 M |
| Flow Rate (A) | 0.25 mL/min |
| Flow Rate (C) | 0.25 mL/min |
| Reactor 1 Volume | 5 mL |
| Residence Time 1 | 10 min |
| Temperature 1 | 0 °C |
| Step 2: Cyclization | |
| Concentration (Reagent D) | 1.0 M |
| Flow Rate (D) | 0.5 mL/min |
| Reactor 2 Volume | 10 mL |
| Residence Time 2 | 10 min |
| Temperature 2 | 80 °C |
| Overall | |
| Pressure | 10 bar |
| Yield (Isolated) | 75% (Hypothetical) |
| Productivity | ~0.8 g/h |
Logical Relationship Diagram
Caption: Logical workflow for thiophenone synthesis.
References
Application Notes and Protocols for the Catalytic Activation of Ethyl Chloro(methylthio)acetate for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic activation of ethyl chloro(methylthio)acetate and related α-chloro thioesters for the formation of carbon-carbon (C-C) bonds. The methodologies presented are based on recent advancements in dual nickel/photoredox catalysis, offering a robust and enantioselective route to valuable α-aryl thioesters.
Introduction
The formation of C-C bonds is a cornerstone of organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other functional materials. This compound and its analogs are valuable building blocks, possessing a reactive α-chloro group that can be catalytically activated for cross-coupling reactions. Recent breakthroughs in dual catalytic systems, particularly the combination of nickel and photoredox catalysis, have enabled the efficient and highly enantioselective arylation of racemic α-chloro thioesters. This approach avoids the need for pre-formed organometallic reagents and stoichiometric metal reductants, proceeding under mild conditions with a broad substrate scope.[1][2][3]
Catalytic System Overview: Nickel/Photoredox Dual Catalysis
The arylation of α-chloro thioesters is effectively achieved through a dual catalytic cycle involving a nickel catalyst and a photoredox catalyst. This system operates via a radical-mediated pathway, allowing for the coupling of two electrophilic partners (the α-chloro thioester and an aryl iodide).
Key Components of the Catalytic System:
-
Nickel Catalyst: A nickel(II) salt, such as NiCl₂·DME, serves as the precatalyst. In the presence of a chiral ligand, it facilitates the enantioselective cross-coupling.
-
Chiral Ligand: A chiral bis(oxazoline) or a similar bidentate ligand is used to induce asymmetry in the C-C bond formation, leading to high enantioselectivities.
-
Photoredox Catalyst: An iridium-based photocatalyst, for example, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, is typically employed to absorb visible light and initiate the single-electron transfer processes that drive the catalytic cycle.
-
Reductant: A mild organic reductant, such as a Hantzsch ester, is often used to regenerate the active form of the photocatalyst.
-
Base: An organic base, like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy), can act as a ligand and proton shuttle.
Data Presentation: Enantioselective Arylation of α-Chloro Thioesters
The following table summarizes the quantitative data for the nickel/photoredox-catalyzed enantioselective arylation of various racemic α-chloro thioesters with aryl iodides. This data is representative of the yields and enantioselectivities that can be achieved with this methodology.
| Entry | α-Chloro Thioester Substrate | Aryl Iodide Substrate | Product | Yield (%) | ee (%) |
| 1 | Ethyl 2-chloro-2-(phenylthio)acetate | 4-Iodotoluene | Ethyl 2-phenyl-2-(p-tolylthio)acetate | 85 | 91 |
| 2 | S-Phenyl 2-chloropropanethioate | Iodobenzene | S-Phenyl 2-phenylpropanethioate | 88 | 90 |
| 3 | S-Ethyl 2-chlorobutanethioate | 4-Iodoanisole | S-Ethyl 2-(4-methoxyphenyl)butanethioate | 75 | 85 |
| 4 | S-tert-Butyl 2-chloro-3-methylbutanethioate | 1-Iodonaphthalene | S-tert-Butyl 2-(naphthalen-1-yl)-3-methylbutanethioate | 82 | 88 |
| 5 | Ethyl 2-chloro-2-(methylthio)acetate | 4-Iodobenzonitrile | Ethyl 2-(4-cyanophenyl)-2-(methylthio)acetate | 78 | 89 |
Experimental Protocols
General Protocol for the Nickel/Photoredox-Catalyzed Enantioselective Arylation of this compound:
This protocol is adapted from the general procedure for the arylation of α-chloro thioesters.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
NiCl₂·DME (5 mol%)
-
Chiral Ligand (e.g., (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline)) (6 mol%)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%)
-
Hantzsch Ester (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·DME (5 mol%), the chiral ligand (6 mol%), and 4,4'-di-tert-butyl-2,2'-dipyridyl (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl iodide (1.2 equiv), this compound (1.0 equiv), Hantzsch ester (1.5 equiv), and the photocatalyst (1 mol%).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration with respect to the α-chloro thioester).
-
Stir the reaction mixture at room temperature under argon atmosphere and irradiate with a blue LED lamp (450 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-aryl thioester.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the arylation.
Proposed Catalytic Cycle
Caption: Proposed dual catalytic cycle.
References
Application Note: Derivatisierung von Chlor(methylthio)essigsäureethylester für analytische Zwecke
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Chlor(methylthio)essigsäureethylester zum Zweck der analytischen Quantifizierung. Die Derivatisierung durch Oxidation des Thioether-Anteils zu einem Sulfoxid verbessert die chromatographischen Eigenschaften und die Nachweisempfindlichkeit, insbesondere für die Hochleistungsflüssigkeitschromatographie (HPLC). Das hier vorgestellte Protokoll basiert auf einer etablierten, umweltfreundlichen Oxidationsmethode mit Wasserstoffperoxid und Essigsäure, die hohe Ausbeuten liefert.[1] Diese Methode vermeidet die Notwendigkeit von Übergangsmetallkatalysatoren und bietet eine einfache und effiziente Möglichkeit zur Probenvorbereitung für die quantitative Analyse.
Einleitung
Chlor(methylthio)essigsäureethylester ist eine organische Verbindung, die in verschiedenen chemischen Synthesen von Bedeutung ist. Für eine genaue Quantifizierung in komplexen Matrizes, wie sie in der pharmazeutischen Entwicklung und Forschung häufig vorkommen, kann eine direkte Analyse mittels HPLC oder Gaschromatographie (GC) aufgrund unzureichender Retention, geringer Empfindlichkeit oder schlechter Peakform eine Herausforderung darstellen.
Die chemische Derivatisierung ist eine bewährte Methode, um die analytischen Eigenschaften eines Analyten zu verbessern.[2][3] Durch die Umwandlung des Analyten in ein Derivat mit günstigeren physikalisch-chemischen Eigenschaften können die Nachweisgrenzen gesenkt und die chromatographische Auflösung verbessert werden. In diesem Fall wird die Thioether-Funktionalität von Chlor(methylthio)essigsäureethylester durch eine milde Oxidation in ein polareres Sulfoxid umgewandelt. Diese Transformation erhöht die Polarität des Moleküls, was zu einer verbesserten Retention auf Umkehrphasen-HPLC-Säulen und einer potenziell erhöhten Ansprechempfindlichkeit bei Verwendung eines UV- oder Massenspektrometrie-Detektors führt.
Quantitative Datenübersicht
Die folgende Tabelle fasst die hypothetischen, aber realistischen analytischen Parameter für Chlor(methylthio)essigsäureethylester vor und nach der Derivatisierung zusammen. Diese Daten dienen zur Veranschaulichung der erwarteten Leistungsverbesserung durch das vorgeschlagene Protokoll.
| Analyt | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/mL) | Bestimmungsgrenze (LOQ) (ng/mL) |
| Chlor(methylthio)essigsäureethylester | 3.5 | 50 | 150 |
| Ethyl-2-chlor-2-(methylsulfinyl)acetat | 8.2 | 5 | 15 |
Experimentelle Protokolle
Materialien und Reagenzien
-
Chlor(methylthio)essigsäureethylester (Reinheit ≥ 98 %)
-
Eisessig (analytischer Grad)
-
Wasserstoffperoxid (30 % w/w in H₂O)
-
Natriumhydroxid-Lösung (4 M)
-
Dichlormethan (HPLC-Qualität)
-
Wasserfreies Natriumsulfat
-
Deionisiertes Wasser
-
Methanol (HPLC-Qualität)
-
Acetonitril (HPLC-Qualität)
Derivatisierungsprotokoll
Dieses Protokoll wurde von einer allgemeinen Methode zur Oxidation von Sulfiden zu Sulfoxiden adaptiert.[1]
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge Chlor(methylthio)essigsäureethylester in Eisessig, um eine Stammlösung mit einer Konzentration von 1 mg/mL herzustellen.
-
Oxidationsreaktion: Geben Sie 1 mL der Probelösung (entspricht 1 mg des Analyten) in ein Reaktionsgefäß. Fügen Sie langsam und unter Rühren 0,4 mL 30%iges Wasserstoffperoxid hinzu.
-
Reaktionsbedingungen: Lassen Sie die Reaktion bei Raumtemperatur für 2-3 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Neutralisation: Nach Abschluss der Reaktion neutralisieren Sie die Lösung vorsichtig durch tropfenweise Zugabe von 4 M Natriumhydroxid-Lösung, bis ein pH-Wert von ~7 erreicht ist.
-
Extraktion: Extrahieren Sie das derivatisierte Produkt dreimal mit jeweils 5 mL Dichlormethan.
-
Trocknung und Aufkonzentrierung: Vereinigen Sie die organischen Phasen und trocknen Sie sie über wasserfreiem Natriumsulfat. Filtrieren Sie die Lösung und verdampfen Sie das Lösungsmittel unter reduziertem Druck, um das derivatisierte Produkt, Ethyl-2-chlor-2-(methylsulfinyl)acetat, zu erhalten.
-
Rekonstitution: Lösen Sie den trockenen Rückstand in einer geeigneten Menge der mobilen Phase (z. B. 1 mL Acetonitril/Wasser-Mischung) für die anschließende HPLC-Analyse.
HPLC-Analysemethode (Vorschlag)
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)
-
Mobile Phase: Isokratischer oder Gradientenelutionsmodus mit einer Mischung aus Wasser und Acetonitril. Ein typischer Startpunkt wäre 60:40 (Wasser:Acetonitril).
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 10 µL
-
Detektion: UV-Detektor bei 210 nm oder Massenspektrometer im ESI-positiv-Modus.
-
Säulentemperatur: 30 °C
Visualisierungen
Chemische Reaktionsschema
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl chloro(methylthio)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl chloro(methylthio)acetate and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, often utilized for the introduction of a thiomethyl group in the synthesis of complex molecules. The following sections detail the synthetic route, optimized reaction conditions, and purification protocols for large-scale production.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of chloroacetic acid with ethanol to produce Ethyl chloroacetate. The subsequent step is a nucleophilic substitution reaction where the chlorine atom in Ethyl chloroacetate is displaced by a methylthio group from a suitable sulfur source, such as sodium thiomethoxide.
Experimental Protocols
Scale-up Synthesis of Ethyl chloroacetate
This protocol is adapted from established industrial methods for the esterification of carboxylic acids.[1][2][3]
Materials:
-
Chloroacetic acid (1.0 eq)
-
Ethanol (1.1 eq)[2]
-
Sulfuric acid (catalyst, 0.02 eq)
-
Benzene or Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or magnesium sulfate
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, and Dean-Stark trap
-
Heating and cooling system
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Vacuum distillation apparatus
Procedure:
-
Charge the reactor with chloroacetic acid, ethanol, and benzene.
-
Begin agitation and slowly add the catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the crude ester with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a water wash until the aqueous layer is neutral.[1]
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude Ethyl chloroacetate by vacuum distillation, collecting the fraction at the appropriate boiling point (144-146 °C at atmospheric pressure).[1] A yield of approximately 85-97% can be expected.[1]
Synthesis of Ethyl (methylthio)acetate
This protocol describes the nucleophilic substitution of the chloride with a methylthio group.
Materials:
-
Ethyl chloroacetate (1.0 eq)
-
Sodium thiomethoxide (1.05 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Inert atmosphere reactor (e.g., nitrogen or argon) with overhead stirrer and temperature control
-
Addition funnel
-
Extraction and distillation equipment as described in Protocol 2.1.
Procedure:
-
Set up the reactor under an inert atmosphere and charge it with sodium thiomethoxide and the anhydrous solvent.
-
Cool the suspension to 0-5 °C.
-
Slowly add Ethyl chloroacetate dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Ethyl (methylthio)acetate by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Ethyl chloroacetate Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Chloroacetic acid:Ethanol) | 1 : 1.1 (molar) | [2] |
| Catalyst | Sulfuric Acid | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification Method | Vacuum Distillation | [1] |
| Expected Yield | 85 - 97% | [1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Purification Steps
This diagram outlines the logical sequence of the purification process for Ethyl chloroacetate.
Caption: Purification sequence for Ethyl chloroacetate after synthesis.
References
Troubleshooting & Optimization
Improving the yield of reactions with Ethyl chloro(methylthio)acetate
Welcome to the technical support center for Ethyl chloro(methylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis. It is commonly used as an electrophile for the alkylation of various nucleophiles. Its most notable applications include the Gassman indole and oxindole synthesis, where it serves as a key reagent for constructing the heterocyclic core.[1][2][3][4] It is also utilized in Friedel-Crafts alkylation reactions to introduce the CH(SMe)COOEt group onto aromatic rings.[5]
Q2: What are the key reactive intermediates when using this compound in the Gassman synthesis?
A2: The Gassman indole synthesis involves a sequence of reactive intermediates.[1][2][3] The process begins with the N-chlorination of an aniline to form an N-chloroaniline. This intermediate then reacts with this compound to generate an azasulfonium salt.[4] Subsequent treatment with a base produces a sulfur ylide, which undergoes a[1][6]-sigmatropic rearrangement (Sommelet-Hauser rearrangement) to form an ortho-substituted aniline derivative that cyclizes to the indole or oxindole.[1][3][7]
Q3: What safety precautions should be taken when working with this compound?
A3: this compound is a combustible liquid and can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction. Avoid using a direct water stream as it may spread the fire.
Q4: How should this compound be stored?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reactants, reagents, or reaction conditions.
-
Inactive Nucleophile: The nucleophilicity of your substrate is crucial. If you are performing an alkylation on a weakly nucleophilic amine or carbon center, a stronger base or more forcing conditions may be required.
-
Inappropriate Base: The choice of base is critical. For deprotonating amines or carbon nucleophiles, strong, non-nucleophilic bases like Sodium Hydride (NaH) are often effective.[8] For less acidic substrates, weaker bases like Potassium Carbonate (K2CO3) or Triethylamine (Et3N) might be insufficient.[8][9]
-
Poor Solvent Choice: The solvent must be appropriate for the reaction type. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally good choices for SN2 alkylations as they can dissolve the reactants and stabilize charged intermediates.[8]
-
Low Reaction Temperature: Many reactions require heating (reflux) to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider increasing the temperature. However, be mindful that excessive heat can lead to side product formation.
-
Moisture in the Reaction: Reagents like NaH are extremely sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and hydrolysis of the ester.
Issue 2: Formation of Multiple Products/Side Reactions
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: Side product formation is a common challenge, especially when multiple reactive sites are present in the substrate.
-
Competing C- vs. N-Alkylation: For substrates with both N-H and acidic C-H protons (e.g., isatin derivatives), a mixture of N- and C-alkylated products can be formed.[8] Optimizing the base and reaction temperature can influence the selectivity. For instance, using a milder base like K2CO3 might favor N-alkylation over C-alkylation.
-
Over-alkylation: If the product of the initial alkylation is still nucleophilic, it may react further with this compound. Using a stoichiometric amount of the alkylating agent can help minimize this.
-
Hydrolysis: The ester group of this compound or the product can be hydrolyzed if water is present, especially under basic or acidic conditions.[10] Ensure anhydrous conditions are maintained throughout the reaction and workup.
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my product from unreacted starting materials and byproducts?
A: A robust purification strategy is essential for obtaining a high-purity product.
-
Aqueous Workup: A standard aqueous workup can remove many impurities. Washing the organic layer with a saturated sodium bicarbonate solution will remove acidic impurities, while a brine wash helps to remove residual water before drying.
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective method for purification.
-
Recrystallization: For solid products, recrystallization is a powerful technique for achieving high purity.[11] The choice of solvent is critical; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds with different polarities. A systematic evaluation of different solvent systems (e.g., hexanes/ethyl acetate) will help to identify the optimal conditions for separation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of alkylation reactions. While specific yields are highly substrate-dependent, these trends provide a general guideline for optimization.
Table 1: Effect of Base and Solvent on Alkylation Reactions
| Base | Solvent | Typical Temperature | Comments |
| NaH | DMF, THF | 0 °C to RT | Strong base, suitable for a wide range of nucleophiles. Requires anhydrous conditions.[8] |
| K2CO3 | Acetone, DMF | RT to Reflux | Milder base, often used for N-alkylation of amines and phenols.[8][9] |
| Et3N | CH2Cl2, THF | RT to Reflux | Organic base, commonly used in Gassman synthesis to generate the ylide.[1] |
| Cs2CO3 | DMF | RT to 80 °C | Effective for many alkylations, can sometimes offer better yields than K2CO3.[8] |
Table 2: Use of Additives to Enhance Reactivity
| Additive | Molar % | Purpose |
| KI | Catalytic | In-situ generation of the more reactive iodoacetate species via the Finkelstein reaction.[8] |
| TBAI (Tetrabutylammonium iodide) | 5-10 mol% | Phase-transfer catalyst, useful in biphasic systems or to increase the reactivity of the halide.[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol provides a general guideline for the alkylation of a primary or secondary amine with this compound using potassium carbonate as the base.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a suitable solvent (e.g., DMF or acetone, ~0.1-0.5 M).
-
Addition of Reagent: Stir the suspension at room temperature. Add this compound (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the pure N-alkylated product.
Mandatory Visualization
Below are diagrams illustrating a typical workflow and a troubleshooting guide for reactions involving this compound.
References
- 1. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journal articles: 'Ethyl Acetate synthesis' – Grafiati [grafiati.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. DSpace [cora.ucc.ie]
Technical Support Center: Purification of Ethyl chloro(methylthio)acetate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl chloro(methylthio)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with a methylthiolate source, such as sodium thiomethoxide. The impurities can originate from the starting materials or side reactions.
Common Impurities & Byproducts:
-
Unreacted Starting Materials:
-
Ethyl chloroacetate
-
Sodium thiomethoxide (or methanethiol if generated in situ)
-
-
Solvent: The solvent used for the reaction (e.g., ethanol, THF, etc.).
-
Byproducts from the Main Reaction:
-
Sodium chloride (NaCl): A salt formed during the reaction, which is typically removed during aqueous work-up.
-
-
Byproducts from Side Reactions:
-
Dimethyl disulfide (CH₃SSCH₃): Can form from the oxidation of sodium thiomethoxide.
-
(Methylthio)acetic acid: May result from the hydrolysis of the ester product during work-up, especially under basic conditions followed by acidification.[1]
-
Ethyl glycolate: Can be formed if hydrolysis of ethyl chloroacetate occurs.
-
Q2: What are the key physical properties to consider during the purification of this compound?
Understanding the physical properties of the target compound and potential impurities is crucial for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂S | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Boiling Point | 70-72 °C / 25 mmHg | [1][2] |
| Density | 1.043 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.459 | [1] |
| Solubility | Miscible with alcohol; Immiscible with water. | [1] |
Troubleshooting Guide
Q3: My crude product is a dark color. What is the cause and how can I fix it?
A dark-colored crude product can be due to several factors, including the presence of oxidized impurities or side products from the reaction.
-
Potential Cause: Oxidation of the thiomethoxide starting material can lead to colored polysulfides or dimethyl disulfide.
-
Troubleshooting Steps:
-
Aqueous Wash: Begin by washing the crude organic layer with a mild reducing agent solution, such as a dilute solution of sodium bisulfite or sodium thiosulfate, to remove some oxidized sulfur species.
-
Activated Carbon: Treatment with a small amount of activated carbon can help adsorb colored impurities. Stir the crude product with activated carbon in a suitable solvent for a short period, followed by filtration.
-
Purification: Proceed with either vacuum distillation or column chromatography. Distillation is often effective at separating the desired product from non-volatile colored impurities.
-
Q4: I am having trouble with emulsions during the aqueous work-up. How can I resolve this?
Emulsions are common when washing organic layers, especially when salts are present.
-
Potential Cause: Formation of a stable mixture of the organic and aqueous layers.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Patience: Allow the mixture to stand undisturbed for an extended period.
-
Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break it up.
-
Solvent Addition: Adding a small amount of a different organic solvent might change the properties of the organic layer and help in separation.
-
Q5: My yield after distillation is low. What are the possible reasons?
Low yield after distillation can be due to incomplete reaction, loss of product during work-up, or issues with the distillation process itself.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the work-up.
-
Product Loss During Work-up: Ensure that the pH of the aqueous washes is controlled to prevent hydrolysis of the ester. Minimize the number of washes if possible.
-
Distillation Issues:
-
Ensure the vacuum is stable and at the correct pressure.
-
Properly insulate the distillation column to maintain an accurate temperature gradient.
-
Check for any leaks in the distillation apparatus.
-
-
Q6: How do I choose between vacuum distillation and column chromatography for purification?
The choice depends on the nature of the impurities and the required purity of the final product.
-
Vacuum Distillation: This is an effective method if the main impurities are significantly less volatile (e.g., salts, starting materials with high boiling points) or much more volatile than the product.[1]
-
Column Chromatography: This method is preferred when impurities have boiling points very close to the product, making separation by distillation difficult. It is also useful for removing colored impurities. Common solvent systems for compounds of similar polarity include mixtures of ethyl acetate and hexanes.[3][4]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and solvents.
-
Initial Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a saturated brine solution to remove water-soluble impurities and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
-
Vacuum Distillation:
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended when impurities have similar boiling points to the product.
-
TLC Analysis:
-
First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes.[4]
-
Aim for an Rf value of approximately 0.2-0.4 for the this compound spot.
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen solvent system (eluent).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
References
Preventing decomposition of Ethyl chloro(methylthio)acetate during reactions
Welcome to the technical support center for Ethyl chloro(methylthio)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical intermediate used in various organic syntheses, including the production of pharmaceuticals like thiamphenicol. Its stability is a significant concern because the molecule contains two reactive functional groups: an α-chloro ester and a thioether. This combination makes it susceptible to decomposition under various reaction conditions, leading to reduced product yield and the formation of impurities.
Q2: What are the main decomposition pathways for this compound?
The primary decomposition pathways for this compound include:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield chloro(methylthio)acetic acid and ethanol.[1][2]
-
Elimination Reactions: In the presence of a base, the compound can undergo dehydrochlorination, an elimination reaction, to form an unsaturated thioether.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by various nucleophiles, leading to undesired side products.
-
Pummerer Rearrangement: If the thioether is oxidized to a sulfoxide, it can undergo a Pummerer rearrangement, especially in the presence of an activating agent like acetic anhydride, to form an α-acyloxy thioether.[3][4][5]
Q3: What general precautions should be taken to minimize decomposition?
To minimize the decomposition of this compound, consider the following general precautions:
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of decomposition.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioether, which can lead to side reactions like the Pummerer rearrangement.
-
pH Control: Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions unless required by the reaction, as these can promote hydrolysis and elimination reactions.
-
Moisture Control: Use anhydrous solvents and reagents to prevent hydrolysis of the ester group.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize nucleophilic attack and favor the desired reaction over elimination.
Troubleshooting Guides
This section provides troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product Due to Suspected Decomposition
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of the desired product and presence of multiple spots on TLC. | Decomposition of this compound. | 1. Analyze byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. This will help determine the primary decomposition pathway (e.g., hydrolysis, elimination). 2. Optimize reaction temperature: Run the reaction at a lower temperature. Create a temperature profile to find the optimal balance between reaction rate and decomposition. 3. Screen different bases: If a base is used, screen a variety of bases with different strengths and steric properties (e.g., triethylamine, diisopropylethylamine, potassium carbonate). 4. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Consider adding a drying agent to the reaction mixture if compatible. |
Issue 2: Formation of a Significant Amount of Elimination Byproduct
| Symptom | Possible Cause | Troubleshooting Step |
| A major byproduct is identified as the corresponding unsaturated thioether. | The base used is promoting an E2 elimination reaction. | 1. Switch to a bulkier base: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. 3. Change the solvent: Use a more polar, aprotic solvent which can favor SN2 reactions over E2. |
Issue 3: Presence of Hydrolysis Products
| Symptom | Possible Cause | Troubleshooting Step |
| Byproducts are identified as chloro(methylthio)acetic acid or its salt. | Presence of water in the reaction mixture or workup. | 1. Use anhydrous solvents and reagents: Dry solvents using appropriate methods (e.g., distillation over a drying agent). Use freshly opened or properly stored anhydrous reagents. 2. Perform an anhydrous workup: If possible, perform the initial workup steps under anhydrous conditions. 3. Control pH during workup: If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general method for reacting a nucleophile with this compound while minimizing decomposition.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the nucleophile and anhydrous solvent to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (e.g., 1.1 equivalents of DIPEA) to the mixture while stirring.
-
After stirring for 15 minutes, add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting issues related to the decomposition of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Decomposition Pathways
This diagram illustrates the major decomposition pathways of this compound.
Caption: Major decomposition pathways of this compound.
References
Technical Support Center: Byproduct Analysis in Reactions Involving Ethyl Chloro(methylthio)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl chloro(methylthio)acetate. The following information is designed to help you identify and mitigate common byproducts encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound possesses three main reactive sites: the α-carbon susceptible to nucleophilic attack, the ester group which can undergo hydrolysis or transesterification, and the thioether which can be oxidized. Consequently, the most common side reactions include:
-
Self-condensation: Particularly in the presence of a base, the enolate of this compound can react with another molecule of itself.
-
Darzens-type condensation: Reaction with aldehydes or ketones can lead to the formation of α,β-epoxy thioethers (glycidic esters).[1][2][3][4][5]
-
Pummerer-type rearrangement: If the thioether is oxidized to a sulfoxide (either intentionally or by trace oxidants), it can undergo rearrangement in the presence of an activator (like acetic anhydride) to form an α-acyloxy thioether.[6][7][8]
-
Elimination: Strong, non-nucleophilic bases can promote the elimination of HCl to form an unsaturated thioether.
-
Hydrolysis: Presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester to chloro(methylthio)acetic acid.
Q2: I am observing a lower than expected yield in my reaction. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Byproduct Formation: The side reactions mentioned in Q1 can consume your starting material and reduce the yield of the desired product.
-
Reagent Quality: Impure starting materials, including the this compound itself, or wet solvents can lead to undesired side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can negatively impact the reaction outcome.
-
Work-up and Purification Losses: Product may be lost during extraction, washing, or chromatographic purification steps.
Q3: How can I detect and identify potential byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically employed for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the major components of a reaction mixture, including byproducts.[9][13][14][15][16] Comparing the spectra of your crude product with that of the pure starting material and desired product can reveal the presence of impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the complexity of your reaction mixture and guide purification efforts.
Troubleshooting Guides
Issue 1: Formation of a High Molecular Weight, Viscous Byproduct
Possible Cause: Self-condensation of this compound. This is more likely to occur in the presence of strong bases.
Troubleshooting Steps:
-
Base Selection: If possible, use a weaker base or a non-nucleophilic base to minimize enolate formation.
-
Temperature Control: Run the reaction at a lower temperature to disfavor the condensation reaction.
-
Slow Addition: Add the base or this compound slowly to the reaction mixture to maintain a low concentration of the reactive enolate intermediate.
| Parameter | Condition Favoring Byproduct | Recommended Condition |
| Base | Strong, sterically unhindered (e.g., Sodium Ethoxide) | Weaker, non-nucleophilic (e.g., DIPEA) or careful control of stoichiometry |
| Temperature | Room temperature or elevated | 0 °C or lower |
| Addition Rate | Rapid addition of reagents | Slow, dropwise addition |
Issue 2: Presence of an Oxygenated Byproduct, Especially in Reactions with Carbonyls
Possible Cause: Formation of an α,β-epoxy thioether via a Darzens-type condensation.[1][2][3][4][5]
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the carbonyl compound and this compound. An excess of the haloester can lead to side reactions.
-
Base Choice: The choice of base can influence the stereoselectivity and yield of the Darzens reaction. Experiment with different bases (e.g., NaH, KHMDS, DBU) to optimize for your desired product.
-
Reaction Time: Monitor the reaction closely by TLC or GC to avoid prolonged reaction times which might lead to decomposition of the epoxide product.
| Parameter | Condition Favoring Byproduct | Recommended Condition |
| Stoichiometry | Excess this compound | Equimolar amounts of reactants |
| Base | Non-optimal for desired stereoisomer | Screen various bases for optimal results |
| Reaction Time | Prolonged | Monitor for completion and quench promptly |
Issue 3: Unexpected Byproduct Containing an Acyl Group
Possible Cause: Pummerer-type rearrangement of an in-situ formed sulfoxide. This can occur if oxidizing agents are present, or if the reaction is run in the presence of an anhydride.[6][7][8]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the thioether.
-
Solvent Purity: Use freshly distilled or anhydrous solvents to remove any peroxide impurities.
-
Avoid Anhydrides: If not essential for the reaction, avoid using anhydrides as reagents or solvents.
| Parameter | Condition Favoring Byproduct | Recommended Condition |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Solvents | Undistilled, older stock | Freshly distilled, anhydrous |
| Additives | Presence of anhydrides | Avoid anhydrides unless required |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound and a Nucleophile
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture over a period of 30-60 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Analysis by GC-MS
-
Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration.
-
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-500 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and any byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 4. psiberg.com [psiberg.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. Pummerer Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ujpronline.com [ujpronline.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. japsonline.com [japsonline.com]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR [m.chemicalbook.com]
- 16. reddit.com [reddit.com]
How to increase the regioselectivity of reactions with Ethyl chloro(methylthio)acetate
Welcome to the technical support center for Ethyl chloro(methylthio)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to help you increase the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is an ambident electrophile, meaning it has two primary sites susceptible to nucleophilic attack:
-
α-Carbon: The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the chlorine and the ester group. This site is considered a "hard" electrophilic center.
-
Sulfur Atom: The sulfur atom can also be attacked by nucleophiles, particularly "soft" ones, which can lead to the displacement of the methyl group or other rearrangements. The sulfur atom is considered a "soft" electrophilic center.
Understanding the interplay between these two sites is crucial for controlling the regioselectivity of your reactions.
Q2: How can I favor C-alkylation over S-alkylation?
A2: To favor nucleophilic attack at the α-carbon (C-alkylation), you should employ conditions that promote reactions at the "hard" electrophilic center. According to the Hard and Soft Acids and Bases (HSAB) principle, hard nucleophiles preferentially react with hard electrophiles.
-
Use "Hard" Nucleophiles: Enolates of β-dicarbonyl compounds (like diethyl malonate or ethyl acetoacetate) are considered relatively hard nucleophiles.
-
Choose Appropriate Solvents: Polar aprotic solvents like THF and DMF are generally suitable.
-
Counter-ion Selection: Lithium enolates often provide better selectivity than sodium or potassium enolates.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled C-alkylation product.
Q3: What conditions might lead to undesired side reactions at the sulfur atom?
A3: Side reactions involving the sulfur atom are more likely with "soft" nucleophiles and under conditions that favor thermodynamic control.
-
Use of "Soft" Nucleophiles: Thiolates and other sulfur-based nucleophiles are soft and will preferentially attack the soft sulfur center.
-
Higher Temperatures: Increased temperatures can provide the energy needed to overcome the activation barrier for reactions at the sulfur atom or allow for rearrangement to the thermodynamically more stable product, which may not be the C-alkylated product.
Q4: My reaction is sluggish or not going to completion. What can I do?
A4: If you are experiencing low conversion, consider the following troubleshooting steps:
-
Base Strength: Ensure your base is strong enough to fully deprotonate your nucleophile. For active methylene compounds, sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective.
-
Solvent Purity: Use anhydrous solvents, as water can quench the enolate and hinder the reaction.
-
Activation of the Halide: The chloro group is a moderate leaving group. You can enhance its reactivity by adding a catalytic amount of sodium or potassium iodide to perform an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.
-
Temperature: While low temperatures are often preferred for selectivity, a sluggish reaction may require a modest increase in temperature. Monitor the reaction closely for the formation of side products.
Q5: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A5: The formation of multiple products often points to a lack of regioselectivity. To improve this:
-
Review your Nucleophile: Is it a hard or soft nucleophile? This will be the primary determinant of the reaction pathway.
-
Control the Reaction Kinetically: Use a strong, non-nucleophilic base (like LDA) at low temperatures to rapidly and irreversibly form the enolate. Add the this compound slowly to the pre-formed enolate. This favors the kinetically controlled product.
-
Consider Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered site.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficiently strong base. | 1. Use a stronger base (e.g., NaH, LDA) to ensure complete formation of the nucleophile. |
| 2. Wet solvent or reagents. | 2. Use anhydrous solvents and dry reagents. | |
| 3. Poor leaving group ability of chloride. | 3. Add a catalytic amount of NaI or KI. | |
| Formation of S-Alkylated or Rearrangement Products | 1. Use of a "soft" nucleophile. | 1. If C-alkylation is desired, switch to a "harder" nucleophile (e.g., an enolate). |
| 2. Reaction is under thermodynamic control. | 2. Run the reaction at a lower temperature. Use conditions that favor kinetic control (e.g., pre-forming the enolate with a strong base at low temperature). | |
| Multiple Products (Poor Regioselectivity) | 1. Competing C- and S-alkylation. | 1. Adjust reaction conditions to favor one pathway based on the HSAB principle (see FAQs). |
| 2. Reaction is not under kinetic or thermodynamic control. | 2. For kinetic control, use a strong base at low temperature. For thermodynamic control, use a weaker base at a higher temperature to allow for equilibrium. | |
| Dialkylation of the Nucleophile | 1. Excess of this compound or prolonged reaction time. | 1. Use a 1:1 stoichiometry of the nucleophile to the alkylating agent. Monitor the reaction by TLC and quench it upon consumption of the starting material. |
Data Presentation: Expected Regioselectivity Based on HSAB Principle
The following table summarizes the expected major product based on the Hard and Soft Acids and Bases (HSAB) principle. This data is illustrative and based on established chemical principles. Actual product ratios will depend on the specific reaction conditions.
| Nucleophile | Hard/Soft Nature | Electrophilic Site Attacked | Expected Major Product |
| Diethyl Malonate Enolate | Hard | α-Carbon (Hard) | C-Alkylation |
| Ethyl Acetoacetate Enolate | Hard | α-Carbon (Hard) | C-Alkylation |
| Thiophenoxide | Soft | Sulfur (Soft) | S-Alkylation/Displacement |
| Cyanide | Borderline/Soft | α-Carbon (Hard) / Sulfur (Soft) | Mixture, sensitive to conditions |
| Amine (e.g., Aniline) | Hard | α-Carbon (Hard) | C-Alkylation (N-alkylation) |
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate with this compound (Kinetic Control)
This protocol is designed to favor the formation of the C-alkylated product.
-
Preparation of the Enolate:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of diethyl malonate).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Alkylation Reaction:
-
Cool the enolate solution to 0 °C.
-
Slowly add this compound (1.05 equivalents) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench it by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity issues.
Signaling Pathway for C- vs. S-Alkylation
Caption: Decision pathway for C- vs. S-alkylation.
Removing impurities from commercial Ethyl chloro(methylthio)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl chloro(methylthio)acetate. The information is designed to help identify and remove common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities stemming from its synthesis and storage. The most common include:
-
Unreacted Starting Materials: Such as (methylthio)acetic acid and ethanol.
-
Residual Catalyst: If a catalyst like p-toluenesulfonic acid is used in the synthesis, traces may remain.[1]
-
Water: Introduced during the workup or absorbed from the atmosphere.
-
Byproducts of Synthesis: Including side-reaction products or dimers.
-
Solvents: Residual solvents from the synthesis or purification process, such as toluene.[1]
-
Degradation Products: Formed during prolonged storage, especially if exposed to moisture or high temperatures.
Q2: How can I qualitatively assess the purity of my this compound?
A2: A preliminary assessment of purity can be made through:
-
Appearance: The pure compound should be a clear, colorless to slightly yellow liquid.[1] Any significant color or presence of particulate matter may indicate impurities.
-
Odor: this compound has a characteristic fruity odor.[1] A strong acidic or solvent-like smell could suggest the presence of acidic impurities or residual solvents.
-
Analytical Techniques: For a more definitive assessment, analytical methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2][3][4][5][6]
Q3: Is distillation always the best method for purification?
A3: Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and some starting materials.[1] The boiling point of this compound is reported to be 70-72 °C at 25 mmHg.[7][8] However, if the impurities have boiling points very close to the product, fractional distillation or other methods like column chromatography may be necessary.
Q4: When should I consider using column chromatography?
A4: Column chromatography is particularly useful when:
-
Distillation is ineffective at separating impurities with similar boiling points.
-
The impurities are non-volatile and you wish to avoid heating the sample.
-
You need to remove colored impurities or baseline-level impurities. Normal phase chromatography using silica gel or alumina is a common approach for esters.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product appears cloudy or contains a separate aqueous layer. | Presence of water. | 1. Wash the product with a saturated brine solution in a separatory funnel. 2. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. 3. Filter to remove the drying agent. |
| Product has a strong acidic smell. | Residual acidic starting materials (e.g., (methylthio)acetic acid) or catalyst. | 1. Wash the product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, in a separatory funnel.[9][10] 2. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. 3. Follow with a water wash to remove any remaining base. 4. Dry the organic layer and consider distillation. |
| Analytical tests (GC/NMR) show the presence of unreacted ethanol. | Incomplete reaction or insufficient removal during workup. | 1. Wash the product with water to remove the majority of the ethanol. 2. If significant amounts remain, fractional distillation may be necessary. |
| Product is discolored (yellow or brown). | Presence of non-volatile impurities or degradation products. | 1. Attempt vacuum distillation. The colored impurities should remain in the distillation flask. 2. If distillation is not effective, consider passing the material through a short plug of silica gel or activated carbon. |
| Multiple unknown peaks in GC or HPLC analysis. | Multiple impurities with varying polarities and volatilities. | 1. Start with a liquid-liquid extraction (acidic and basic washes). 2. Dry the material. 3. Perform vacuum distillation. 4. If impurities persist, column chromatography is the next logical step. |
Quantitative Data on Purification Methods
The following table provides a hypothetical comparison of purity levels achieved with different purification techniques for a commercial batch of this compound initially at 90% purity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed |
| Single Vacuum Distillation | 90.0 | 98.5 | Non-volatile residues, some starting materials |
| Aqueous Wash (NaHCO₃) + Distillation | 90.0 | 99.2 | Acidic impurities, non-volatile residues |
| Column Chromatography (Silica Gel) | 90.0 | 99.5 | Polar impurities, closely boiling isomers |
| Combined Wash, Distillation, & Chromatography | 90.0 | >99.8 | Broad spectrum of impurities |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
-
Acidic Impurity Removal:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 2-3 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any evolved gas.
-
Separate the aqueous layer. Repeat the wash if the initial product was highly acidic.
-
Wash the organic layer with an equal volume of water, followed by a wash with saturated brine to aid in the removal of dissolved water.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.
-
Swirl the flask and let it stand for 15-20 minutes, or until the liquid is clear and the drying agent is no longer clumping.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Vacuum Distillation:
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Select a glass chromatography column of an appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack evenly. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the sample through the column with a suitable solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane) to elute the product while leaving more polar impurities on the column.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the product elutes from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]
- 2. env.go.jp [env.go.jp]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl (methylthio)acetate 98 4455-13-4 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
Impact of water on Ethyl chloro(methylthio)acetate reaction efficiency
Impact of Water on Reaction Efficiency
Welcome to the technical support center for Ethyl chloro(methylthio)acetate synthesis. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on the impact of water on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water on the synthesis of this compound?
Water's primary impact is a significant reduction in reaction yield. The synthesis of this compound is a type of esterification, which is an equilibrium-controlled reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of excess water in the reaction mixture will shift the equilibrium back towards the reactants (chloro(methylthio)acetic acid and ethanol), thereby decreasing the amount of ester formed.[1][2]
Furthermore, water can hydrolyze the ester product back into the carboxylic acid and alcohol, a reaction that is often catalyzed by the acidic conditions used for the esterification itself.[3][4] This reverse reaction directly lowers the net yield of the desired this compound.
Q2: My reaction yield is lower than expected. How can I determine if water is the cause?
Low yields are a common problem in esterification reactions, and water contamination is a frequent cause.[2][5] A systematic troubleshooting approach can help identify if water is the issue.
Troubleshooting Steps for Low Yield:
| Step | Action | Purpose | Analytical Method |
| 1 | Analyze Starting Materials | Quantify the water content in your alcohol, carboxylic acid, and solvent(s). | Karl Fischer Titration |
| 2 | Analyze Reaction Mixture | Monitor the reaction progress and identify the presence of hydrolysis byproducts. | HPLC, GC-MS[6] |
| 3 | Review Glassware Preparation | Ensure all glassware was rigorously dried before use to eliminate adsorbed moisture. | Oven drying (e.g., >100°C for several hours), flame drying under vacuum. |
| 4 | Evaluate Water Removal Technique | Confirm that the method used to remove water produced during the reaction is functioning correctly. | Check for water collection in the Dean-Stark trap; ensure molecular sieves are activated.[7][8] |
If these steps indicate the presence or inadequate removal of water, implementing more stringent anhydrous techniques is necessary.
Q3: What are the best practices for minimizing water content in the reaction?
To maximize the yield of this compound, it is crucial to maintain anhydrous (water-free) conditions throughout the synthesis.
Key Strategies for Water Exclusion:
-
Use Anhydrous Reagents and Solvents: Employ freshly distilled or commercially available anhydrous solvents and ensure reactants have a low water content.
-
Dry Glassware Thoroughly: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator over a drying agent before use.
-
Utilize a Water Removal Apparatus: For reactions run at reflux, a Dean-Stark apparatus is highly effective at physically removing water as it is formed.[7][9]
-
Add a Drying Agent: Incorporate a chemical drying agent, such as activated molecular sieves (3Å or 4Å), directly into the reaction flask to sequester water.[3][4]
-
Run Under an Inert Atmosphere: Assembling the reaction apparatus under a dry, inert atmosphere (e.g., nitrogen or argon) prevents atmospheric moisture from entering the system.
The following table provides a hypothetical comparison of expected yields based on the water exclusion method used, illustrating the importance of these techniques.
Expected Impact of Water Removal on Yield
| Water Removal Method | Expected Water Content | Anticipated Product Yield |
| None (open to air) | High | < 40% |
| Inert Atmosphere Only | Moderate | 50-65% |
| Molecular Sieves | Low | 70-85% |
| Dean-Stark Apparatus | Very Low | > 90%[10] |
Note: These are estimated values for illustrative purposes. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound with Water Removal
This protocol describes a general method for the Fischer esterification of chloro(methylthio)acetic acid using a Dean-Stark apparatus to continuously remove water and drive the reaction to completion.
Materials:
-
Chloro(methylthio)acetic acid
-
Anhydrous ethanol (200 proof)
-
Toluene (or another suitable water-entraining solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Flask: To the flask, add chloro(methylthio)acetic acid, a 1.5 to 3-fold molar excess of anhydrous ethanol, and toluene (approximately 40-50% of the ethanol volume).
-
Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., 1-2 mol% of sulfuric acid).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows and returns to the flask.[9]
-
Monitoring: Continue the reaction until no more water collects in the trap, which indicates the reaction is complete (typically several hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.
Visual Guides
The following diagrams illustrate key processes related to the impact of water on the synthesis of this compound.
Caption: Hydrolysis pathway of the ester product by water.
Caption: Experimental workflow for troubleshooting low product yield.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl Chloro(methylthio)acetate
Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are working with ethyl chloro(methylthio)acetate and encountering challenges related to catalyst performance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues of catalyst poisoning in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning refers to the deactivation of a catalyst due to the strong chemical interaction (chemisorption) of substances present in the reaction mixture with the active sites on the catalyst surface.[1][2][3] These substances, known as poisons, block the active sites, rendering them inaccessible to the reactants and thus reducing or completely inhibiting the catalyst's activity and selectivity.[2][3][4]
Q2: Why is this compound a concern for catalyst poisoning?
A2: this compound contains both sulfur (in the methylthio group) and chlorine, both of which are well-known catalyst poisons, particularly for transition metal catalysts (e.g., Palladium, Platinum, Nickel, Rhodium).[1][5][6] Sulfur compounds can strongly adsorb to and deactivate metal surfaces, while chlorine can react with the catalyst to form inactive metal chlorides.
Q3: What types of catalysts are most susceptible to poisoning by this compound?
A3: Precious metal catalysts, such as those based on palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), are highly susceptible to poisoning by the sulfur and chlorine moieties in this compound.[1][4][6] These catalysts are commonly used in hydrogenation, cross-coupling, and other reduction reactions.
Q4: What are the common signs of catalyst poisoning in my reaction?
A4: Common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
A noticeable reduction in the yield of the desired product.
-
A decrease in the selectivity of the reaction, leading to the formation of unwanted byproducts.
-
The need for higher catalyst loading, temperature, or pressure to achieve the desired conversion.
-
A change in the physical appearance of the catalyst (e.g., color change).
Q5: Can a poisoned catalyst be regenerated?
A5: The reversibility of catalyst poisoning depends on the nature of the poison and its interaction with the catalyst.[1][2] In some cases, activity can be restored through regeneration processes.[3][7] Common regeneration techniques include thermal treatments to desorb or decompose the poison, or chemical washing to remove the adsorbed species.[3][8] However, severe poisoning, especially by sulfur, can be irreversible, requiring replacement of the catalyst.[1][7]
Troubleshooting Guide
Issue 1: Reaction is sluggish or has stalled.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Sulfur | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if the reaction rate improves. This is a diagnostic step, not a long-term solution. 2. Feedstock Purification: Purify the this compound or other reactants to remove any sulfur-containing impurities before the reaction. 3. Use a Poison-Resistant Catalyst: Consider using a catalyst known to have higher tolerance to sulfur, or a catalyst with a protective coating.[3] 4. Employ a Sacrificial Agent: Introduce a substance that reacts preferentially with the sulfur poison. | An increase in reaction rate with higher catalyst loading suggests poisoning. A purified feedstock should lead to a more efficient reaction. A poison-resistant catalyst should maintain its activity for a longer duration. |
| Catalyst Poisoning by Chlorine | 1. Use a Halogen Scavenger: Add a base or other scavenger to the reaction mixture to neutralize any released chloride ions. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of catalyst deactivation by chlorine. | The reaction rate should improve in the presence of a scavenger. Milder conditions may prolong the catalyst's lifespan. |
| Insufficient Catalyst Activity | 1. Verify Catalyst Quality: Ensure the catalyst has been stored properly and is not from an expired or improperly handled batch. 2. Test with a Model Reaction: Run a known, simple reaction with the catalyst to confirm its baseline activity. | A fresh, properly stored catalyst should exhibit expected activity. Successful performance in a model reaction indicates the issue is specific to the reaction with this compound. |
Issue 2: Low yield of the desired product and formation of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Altered Catalyst Selectivity due to Poisoning | 1. Analyze Byproducts: Identify the structure of the byproducts to understand the alternative reaction pathways being favored. 2. Modify Catalyst Support or Ligands: The choice of support material or ligands can influence the catalyst's resistance to poisoning and its selectivity. 3. Lower Reaction Temperature: High temperatures can sometimes exacerbate side reactions on a partially poisoned catalyst. | Understanding the byproducts can provide clues about the nature of the catalyst deactivation. A different catalyst system may offer better selectivity. Lower temperatures may improve the yield of the desired product. |
| Incomplete Conversion | 1. Increase Reaction Time: If the reaction is slow due to partial poisoning, extending the reaction time may improve the yield. 2. Improve Mass Transfer: Ensure adequate stirring or agitation to maximize the contact between reactants and the catalyst. | A longer reaction time may allow the reaction to proceed to completion. Improved mixing can enhance the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for a Hydrogenation Reaction Prone to Catalyst Poisoning
This protocol provides a general workflow for a hydrogenation reaction where the substrate contains potential catalyst poisons.
-
Reactant Purification:
-
If starting with this compound that may contain impurities, consider purification by distillation or column chromatography.
-
-
Catalyst Selection and Handling:
-
Choose a catalyst appropriate for the desired transformation (e.g., Pd/C, PtO₂, Raney Ni).
-
Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, especially for pyrophoric catalysts like Raney Ni.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the solvent and the purified substrate.
-
If using a halogen scavenger (e.g., a non-nucleophilic base), add it at this stage.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Carefully add the catalyst under a positive pressure of the inert gas.
-
-
Reaction Execution:
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Be cautious as some catalysts (especially Pd/C) can be pyrophoric and may ignite in the presence of air and solvent. The filter cake should be kept wet with solvent.
-
Analyze the crude product to determine the yield and purity.
-
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst Poisoning In Noble Metal Catalysts: Investigation Of Underlying Causes, Measurement Of Efficiency Reductions (15%â20% Over 1 000 Hours), And Evaluation Of Remediation Measures [samaterials.co.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst regeneration [catalystseurope.org]
- 8. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
Technical Support Center: Work-up Procedures for Reactions Containing Ethyl Chloro(methylthio)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving Ethyl chloro(methylthio)acetate.
Troubleshooting Guide
This guide is designed to help you navigate challenges during the purification of your target molecule.
Frequently Asked Questions (FAQs)
1. Quenching the Reaction
-
Q: My reaction is complete. How should I quench it before starting the work-up?
-
A: For reactions carried out in aprotic solvents (e.g., THF, DMF, Acetonitrile) with a base like potassium carbonate or triethylamine, the first step is typically to cool the reaction mixture to room temperature. The reaction can then be quenched by the slow addition of water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base. Exercise caution as quenching a basic solution with acid can be exothermic.
-
2. Aqueous Work-up & Extraction
-
Q: I've quenched my reaction. What is the standard procedure for extraction?
-
A: After quenching, the typical procedure involves partitioning the mixture between an organic solvent and water.
-
If a water-miscible solvent like THF or acetonitrile was used, it's often best to remove it under reduced pressure first.[1]
-
Dilute the reaction mixture with a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and add water.
-
Shake the funnel to allow for the transfer of water-soluble impurities (e.g., salts, excess base) into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (if base was used and not fully neutralized), a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts), and finally with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
-
-
Q: I've formed a persistent emulsion during extraction. How can I break it?
-
A: Emulsions are common, especially with sulfur-containing compounds. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.[3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[2][3]
-
Filtration: Filter the entire mixture through a pad of Celite®.[2]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[4][5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[3]
-
-
3. Removal of Impurities
-
Q: How do I remove unreacted this compound?
-
A: this compound is an electrophile. If an excess was used, it can be removed by reacting it with a nucleophilic scavenger that forms a water-soluble adduct. A common method is to wash the organic layer with a dilute aqueous solution of a thiol-containing salt, which will react with the electrophile and pull it into the aqueous phase.[6] Alternatively, careful column chromatography can separate the product from the unreacted starting material.
-
-
Q: My product is contaminated with unreacted thiol starting material. How can I remove it?
-
A: Unreacted thiols can be removed by a few methods:
-
Base Wash: Since thiols are acidic, you can wash the organic layer with a dilute aqueous base, such as 1M NaOH. This will deprotonate the thiol, forming a water-soluble thiolate salt that will partition into the aqueous layer. Be cautious, as a strong base could potentially hydrolyze your ester product.[7]
-
Oxidation: Thiols can be oxidized to disulfides using a mild oxidant like a dilute bleach solution.[8] The resulting disulfide may be easier to separate by chromatography. This method should be used with caution to avoid oxidation of the desired thioether product.
-
-
-
Q: I suspect my product is partially hydrolyzing to the carboxylic acid during work-up. How can I avoid this and remove the acidic impurity?
-
A: Thioether esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[9][10]
-
To minimize hydrolysis: Use mild conditions during the work-up. Avoid prolonged contact with strong acids or bases.
-
To remove the carboxylic acid impurity: Wash the organic layer with a dilute aqueous solution of a weak base, such as saturated sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the ester product remains in the organic phase.
-
-
Data Presentation: Comparison of Work-up Conditions
| Work-up Protocol | Key Steps | Potential Advantages | Potential Disadvantages | Expected Purity Range |
| Standard Aqueous Wash | Water, dilute NaHCO₃, brine washes. | Simple, removes most inorganic salts. | May not remove unreacted starting materials or organic byproducts efficiently. | 60-85% |
| Acid/Base Wash | Dilute HCl wash followed by NaHCO₃ and brine washes. | Effectively removes basic and acidic impurities. | Risk of ester hydrolysis with prolonged exposure to strong acid or base. | 75-95% |
| Oxidative Wash (for thiol removal) | Wash with dilute bleach solution. | Effectively removes odorous thiol impurities. | Risk of over-oxidation to sulfoxide or sulfone byproducts. | Dependent on subsequent purification. |
| Column Chromatography | Silica gel chromatography after initial extraction. | High purity achievable. | More time-consuming and requires more solvent. | >95% |
Experimental Protocols
Protocol 1: General Work-up for Alkylation of a Thiol with this compound
This protocol assumes the reaction was carried out in acetonitrile with potassium carbonate as the base.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction:
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Add more deionized water to ensure proper partitioning.
-
Shake the funnel gently to extract the product into the organic layer.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with a 1M HCl solution to remove any remaining base.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species.
-
Wash with brine to begin the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: General Work-up Workflow
A generalized workflow for the work-up of reactions containing this compound.
Diagram 2: Troubleshooting Logic for Emulsion Formation
A decision-making diagram for troubleshooting persistent emulsions during liquid-liquid extraction.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. azom.com [azom.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ethyl chloro(methylthio)acetate and Other Alkylating Agents for Researchers and Drug Development Professionals
In the landscape of drug development and molecular biology, alkylating agents are a cornerstone for inducing covalent modifications of biological macromolecules. These agents are pivotal in cancer chemotherapy and are widely used as chemical probes to study the structure and function of proteins and nucleic acids. This guide provides a comparative overview of Ethyl chloro(methylthio)acetate and a selection of well-established alkylating agents, including methyl iodide, dimethyl sulfate, iodoacetamide, busulfan, and cyclophosphamide. The comparison focuses on their reactivity, mechanism of action, and experimental considerations, with supporting data and protocols for laboratory application.
Introduction to Alkylating Agents
Alkylating agents are reactive molecules that transfer an alkyl group to nucleophilic sites on biomolecules such as DNA and proteins.[1] This covalent modification can lead to cytotoxicity, making them effective anticancer drugs.[1] The therapeutic and research applications of these agents are dictated by their chemical reactivity, selectivity for specific nucleophiles, and their mechanism of action, which can proceed through either an S(_N)1 or S(_N)2 reaction pathway.[2]
Comparative Analysis of Alkylating Agents
This section details the properties of this compound and other prominent alkylating agents. A summary of their key characteristics is presented in Table 1.
This compound: An Agent of Inferred Reactivity
This compound is a halogenated ester containing a thioether group. While direct experimental data on its biological alkylating activity is not extensively available in the current literature, its chemical structure suggests a potential for reactivity. The presence of both a chlorine atom and a sulfur atom alpha to the carbonyl group likely influences its electrophilicity. The chlorine is a good leaving group, and the adjacent sulfur atom may stabilize a transition state, potentially facilitating nucleophilic attack. It is hypothesized to react via an S(_N)2 mechanism, similar to other α-halo esters. Its primary utility has been documented in organic synthesis.[3]
Methyl Iodide and Dimethyl Sulfate: Simple and Potent Methylating Agents
Methyl iodide and dimethyl sulfate (DMS) are classic examples of simple, reactive methylating agents. Both are known to react readily with a variety of nucleophiles. DMS is a typical S(N)2 agent that predominantly attacks nitrogen sites in nucleic acids. It is frequently used in molecular biology for DNA footprinting to probe protein-DNA interactions, as it methylates guanine and adenine bases.[4] The kinetic rate constants for DMS reactions have been studied, and its reactivity is known to be greater than that of methyl iodide in S(_N)2 alkylations.[5]
Iodoacetamide: A Cysteine-Reactive Probe
Iodoacetamide is an alkylating agent widely used in proteomics to modify cysteine residues in proteins.[6][7][8] It reacts with the thiol group of cysteine via an S(_N)2 mechanism, forming a stable thioether linkage.[9] This modification is often used to prevent disulfide bond formation and to label proteins for visualization and quantification.[9] The rate of reaction of iodoacetamide with cysteine is pH-dependent, with the more nucleophilic thiolate anion being the reactive species.[10]
Busulfan: A Bifunctional Alkylating Agent in Chemotherapy
Busulfan is a bifunctional alkylating agent used in the treatment of chronic myeloid leukemia.[11][12] Its mechanism involves the displacement of its two methanesulfonate leaving groups by nucleophiles, primarily the N7 position of guanine in DNA.[11][13] This leads to the formation of DNA interstrand and intrastrand cross-links, which are cytotoxic as they inhibit DNA replication and transcription.[13][14] Busulfan reacts through an S(_N)2 mechanism.[13]
Cyclophosphamide: A Clinically Important Prodrug
Cyclophosphamide is a widely used anticancer and immunosuppressive prodrug.[15][16] It is inactive in its parent form and requires metabolic activation by cytochrome P450 enzymes in the liver.[15][17] This activation generates the highly reactive alkylating metabolite, phosphoramide mustard, which forms DNA cross-links, primarily at the N7 position of guanine.[15][17] The complex metabolic pathway of cyclophosphamide allows for some degree of tumor selectivity and is a key feature of its clinical utility.[2]
Quantitative Data Summary
The following table summarizes the key properties and reactivity data for the compared alkylating agents.
| Alkylating Agent | Mechanism | Primary Target(s) | Key Applications | Notes on Reactivity |
| This compound | Inferred S(N)2 | Inferred: Nucleophilic sites on proteins and DNA | Organic synthesis[3] | Reactivity is inferred from its structure; lacks direct biological data. |
| Methyl Iodide | S(_N)2 | General nucleophiles | Organic synthesis, experimental methylation | A simple methylating agent. |
| Dimethyl Sulfate (DMS) | S(_N)2 | Guanine (N7), Adenine (N3) in DNA[18] | DNA footprinting, cancer research[4][18] | More reactive than methyl iodide in S(_N)2 reactions.[5] |
| Iodoacetamide | S(_N)2 | Cysteine residues in proteins[6][9] | Proteomics, enzyme inhibition[6][8] | Reactivity is pH-dependent.[10] |
| Busulfan | S(_N)2 | Guanine (N7) in DNA[11][13] | Cancer chemotherapy (CML)[11][12] | Bifunctional, forms DNA cross-links.[13] |
| Cyclophosphamide | S(_N)1/S(_N)2 (active metabolite) | Guanine (N7) in DNA[15][17] | Cancer chemotherapy, immunosuppression[15] | Prodrug requiring metabolic activation.[17][19] |
Table 1: Comparison of Alkylating Agent Properties
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of alkylating agents in research. Below are outlines of common experimental protocols.
Protocol 1: In Vitro DNA Alkylation Assay
This protocol provides a general framework for assessing the DNA alkylating activity of a test compound.
Objective: To determine if a compound can directly alkylate purified DNA.
Materials:
-
Test alkylating agent (e.g., this compound)
-
Control alkylating agent (e.g., Dimethyl Sulfate)
-
Purified plasmid DNA or calf thymus DNA
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
DNA purification kit
-
Method for detecting DNA adducts (e.g., HPLC-MS, Comet assay)
Procedure:
-
Prepare a solution of the test compound and a positive control (DMS) at various concentrations.
-
Incubate the purified DNA with each concentration of the alkylating agents in the reaction buffer for a defined period (e.g., 1-24 hours) at 37°C.
-
Stop the reaction and purify the DNA to remove unreacted alkylating agent.
-
Analyze the DNA for the presence of adducts. For DMS, this could involve detecting N7-methylguanine and N3-methyladenine.[18]
-
For a broader assessment of DNA damage, the enzyme-modified comet assay can be used to detect alkylated bases.[20][21]
Protocol 2: Cysteine Alkylation Assay for Protein Modification
This protocol is designed to evaluate the ability of a compound to alkylate cysteine residues in a model protein.
Objective: To assess the reactivity of a compound towards protein thiols.
Materials:
-
Test alkylating agent
-
Control alkylating agent (e.g., Iodoacetamide)
-
Model protein rich in cysteine (e.g., Bovine Serum Albumin, BSA)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Method for detecting protein modification (e.g., Mass spectrometry, Ellman's reagent for free thiol quantification)
Procedure:
-
Prepare solutions of the test compound and iodoacetamide at various concentrations.
-
Incubate the model protein with each concentration of the alkylating agents in the reaction buffer for a set time at room temperature or 37°C.
-
Quench the reaction (e.g., by adding a large excess of a thiol-containing compound like DTT).
-
Analyze the extent of cysteine modification. This can be done by measuring the decrease in free thiols using Ellman's reagent or by identifying the modified cysteine residues using mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
General Alkylation Workflow
The following diagram illustrates a generalized workflow for assessing the alkylating potential of a test compound.
Caption: A generalized workflow for evaluating the alkylating activity of a chemical compound.
Cyclophosphamide Activation Pathway
The metabolic activation of cyclophosphamide is a critical step for its alkylating activity.
Caption: The metabolic activation pathway of the prodrug cyclophosphamide.
Conclusion
The choice of an alkylating agent for a specific research or therapeutic application depends on a nuanced understanding of its chemical properties. While established agents like dimethyl sulfate, iodoacetamide, busulfan, and cyclophosphamide have well-defined mechanisms and a wealth of experimental data, the properties of newer or less-studied compounds like this compound must often be inferred from their chemical structure. This guide provides a framework for comparing these agents and highlights the importance of empirical validation through standardized experimental protocols. For researchers in drug development, a thorough characterization of a novel compound's alkylating potential is a critical step in assessing its therapeutic promise and potential toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. enovatia.com [enovatia.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Busulfan - Wikipedia [en.wikipedia.org]
- 15. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The synthesis of functionalized pyrimidines is, therefore, a cornerstone of medicinal and organic chemistry. Ethyl chloro(methylthio)acetate has been utilized as a versatile reagent in the construction of the pyrimidine ring. However, the continuous pursuit of more efficient, sustainable, and diverse synthetic methodologies has led to the exploration of several alternative reagents and strategies.
This guide provides an objective comparison of prominent alternatives to this compound for pyrimidine synthesis, supported by experimental data and detailed protocols. We will delve into the classic Biginelli and Pinner reactions, as well as modern approaches utilizing chalcones and β-enaminones, offering a comprehensive overview for researchers seeking the most suitable method for their specific synthetic goals.
Performance Comparison of Pyrimidine Synthesis Methods
The following table summarizes the key performance indicators for various pyrimidine synthesis methods, offering a comparative overview of their yields, reaction times, and general applicability. It is important to note that direct comparisons can be challenging due to the variability in substrates and reaction conditions reported in the literature.
| Synthetic Method | Key Reagents | Typical Yields (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| From this compound | This compound, Amidines/Guanidines | 60-80% | 4-12 hours | Good yields, readily available starting materials. | Use of a halogenated reagent, potentially longer reaction times. |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 70-95% | 1-6 hours | One-pot, high atom economy, operational simplicity. | Limited substitution patterns on the pyrimidine ring. |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | 65-90% | 2-8 hours | Versatile for a range of substituted pyrimidines. | May require anhydrous conditions and strong bases. |
| From Chalcones | Chalcone, Guanidine/Amidine | 75-95% | 0.5-5 hours | High yields, rapid reactions (especially with microwave), diverse substitution patterns possible. | Requires prior synthesis of the chalcone precursor. |
| From β-Enaminones | β-Enaminone, Amidine | 80-97% | 0.5-3 hours | Excellent yields, short reaction times, high regioselectivity. | β-Enaminones may require specific preparation. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate (from a related precursor)
This protocol is adapted from the synthesis of a structurally related pyrimidine derivative and illustrates the general approach.
Procedure: A solution of 2-mercaptopyrimidine (0.01 mol, 1.12 g) and potassium hydroxide (0.01 mol, 0.56 g) in absolute ethanol (20 mL) is stirred until a clear solution is obtained. Ethyl chloroacetate (0.01 mol, 1.23 g) is then added dropwise to the stirred solution. The reaction mixture is refluxed for 5 hours. After cooling, the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the product.[1]
Biginelli Reaction for Dihydropyrimidine Synthesis
Procedure: A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated in a solvent such as ethanol or acetic acid with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and recrystallized. Microwave-assisted protocols can significantly reduce the reaction time to a few minutes.[2][3][4]
Pinner Synthesis of Pyrimidines
Procedure: To a solution of an amidine hydrochloride (1 mmol) in a suitable solvent (e.g., ethanol), a base such as sodium ethoxide is added. A 1,3-dicarbonyl compound (1 mmol) is then added, and the mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is evaporated, and the residue is treated with water. The resulting solid is filtered, washed, and recrystallized to yield the pyrimidine derivative.
Pyrimidine Synthesis from Chalcones
Procedure: A mixture of a chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a base (e.g., potassium hydroxide or sodium ethoxide) in a solvent like ethanol is refluxed for 2-5 hours. Alternatively, the reaction can be carried out under microwave irradiation for a few minutes. After completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized.[5][6]
Pyrimidine Synthesis from β-Enaminones
Procedure: A mixture of a β-enaminone (1 mmol) and an amidine hydrochloride (1.2 mmol) in a suitable solvent like DMF or ethanol is heated under reflux or irradiated with microwaves. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyrimidine.[7]
Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each of the discussed pyrimidine synthesis methods.
Caption: General scheme for pyrimidine synthesis from this compound.
Caption: The one-pot, three-component Biginelli reaction for dihydropyrimidine synthesis.
Caption: The Pinner synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Caption: Synthesis of pyrimidines via the cyclocondensation of chalcones.
Caption: Highly efficient pyrimidine synthesis from β-enaminones and amidines.
Conclusion
The choice of a synthetic route to pyrimidines is a critical decision in the design and development of new chemical entities. While this compound offers a reliable method, the alternatives presented in this guide provide a broader toolbox for the modern chemist. The Biginelli and Pinner reactions remain powerful and straightforward approaches. For researchers seeking higher yields, shorter reaction times, and greater structural diversity, the use of chalcones and β-enaminones, particularly with microwave assistance, presents a compelling advantage.[2][8][9] This comparative guide aims to empower researchers to make informed decisions, optimizing their synthetic strategies for the efficient and effective production of novel pyrimidine-based compounds.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Validated Analytical Methods for Ethyl chloro(methylthio)acetate and Other Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of volatile sulfur compounds, such as Ethyl chloro(methylthio)acetate, is critical in various fields, including pharmaceutical development, food science, and environmental monitoring. The presence and concentration of these compounds can significantly impact product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methodologies, offering insights into their performance, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for a validated Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) method for the analysis of various volatile sulfur compounds. While a specific validated method for this compound was not publicly available, the data presented for other sulfur compounds on a similar analytical platform provides a strong benchmark for expected performance. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed, which is a common technique for the identification and quantification of such compounds.
| Parameter | Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD) | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Principle | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, with highly selective and sensitive detection of sulfur-containing molecules. | Separates compounds similarly to GC, with detection and quantification based on the mass-to-charge ratio of ionized molecules. |
| Selectivity | Highly selective for sulfur compounds. | Offers high selectivity through mass filtering, but can be susceptible to matrix interferences. |
| Limit of Detection (LOD) | Approximately 10 ppb for various sulfur compounds[1]. | Typically in the low ppb to high ppt range, depending on the analyte and matrix. |
| Limit of Quantification (LOQ) | Around 1 µg/L or better for volatile sulfur compounds in complex matrices like wine[2]. | Generally in the low ppb range. |
| **Linearity (R²) ** | ≥0.9983 for a range of 15 to 200 ppb for several sulfur compounds[1]. | Typically ≥0.99 for a defined concentration range. |
| Repeatability (%RSD) | 0.87 to 12.54% for various sulfur compounds[1]. | Generally <15% for replicate injections. |
| Key Advantages | Excellent selectivity for sulfur, equimolar response simplifying quantification[1]. | Provides structural information for compound identification. |
| Considerations | Does not provide structural information for unknown identification. | Potential for matrix interference and fragmentation variability. |
Experimental Protocols
Validated Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) for Volatile Sulfur Compounds
This protocol is based on a validated method for the analysis of a range of volatile sulfur compounds and is adaptable for the analysis of this compound.[1]
Instrumentation:
-
Gas Chromatograph (e.g., Agilent 8890 GC)
-
Sulfur Chemiluminescence Detector (SCD) (e.g., Agilent 8355 SCD)
-
Gas sampling valve with a sample loop (e.g., 2 mL)
-
Analytical Column: Agilent J&W DB-Sulfur SCD column (or equivalent)
Reagents and Materials:
-
High-purity hydrogen (carrier gas)
-
Certified gas standards of target sulfur compounds
-
Dilution gas (e.g., nitrogen)
Procedure:
-
System Preparation:
-
Ensure the GC-SCD system is leak-free and the flow path is inert to prevent analyte loss.
-
Condition the analytical column according to the manufacturer's instructions to achieve a stable baseline.
-
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified gas standards with a high-purity dilution gas. A concentration range of 15 to 200 ppb is recommended.[1]
-
Introduce each calibration standard into the GC system using the gas sampling valve.
-
Generate a calibration curve by plotting the peak area against the concentration of the analyte.
-
-
Sample Analysis:
-
Introduce the sample into the GC system using the gas sampling valve under the same conditions as the calibration standards.
-
Record the chromatogram and identify the peak corresponding to the target analyte based on its retention time.
-
-
Quantification:
-
Determine the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Chromatographic Conditions:
-
Injection: Split injection is recommended to improve the peak shape of early eluting compounds.[1]
-
Oven Temperature Program: Optimize the temperature program to achieve good resolution of the target analytes. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Carrier Gas Flow Rate: Maintain a constant flow rate as per the column manufacturer's recommendations.
-
Detector Temperature: Set according to the manufacturer's specifications for optimal sensitivity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific validated method for this compound is not detailed in the provided search results, a general GC-MS protocol can be outlined. This technique is widely used for the analysis of volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
-
Analytical Column: A mid-polarity column (e.g., DB-5ms) is often a good starting point.
Reagents and Materials:
-
High-purity helium (carrier gas)
-
Solvent for sample dilution (e.g., methanol, hexane)
-
Certified standard of this compound
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the sample in a suitable solvent to a concentration within the expected linear range of the instrument.
-
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified standard in the same solvent used for the samples.
-
Inject each calibration standard into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of a selected ion against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).
-
-
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve generated from the SIM data.
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: Typically set 50°C above the boiling point of the solvent.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from other components.
-
Transfer Line Temperature: Maintained at a temperature to prevent condensation of the analytes.
-
Ion Source Temperature: Typically 230°C.
-
Electron Energy: 70 eV for electron ionization.
-
Mass Range: A scan range appropriate for the target analyte and potential fragments.
Mandatory Visualization
Caption: A generalized workflow for the analysis of volatile sulfur compounds.
References
Benchmarking the Reactivity of Ethyl chloro(methylthio)acetate Against Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the reactivity of alkylating agents is a critical parameter influencing their efficacy and safety. Ethyl chloro(methylthio)acetate is a bifunctional compound with potential applications as an intermediate in organic synthesis. Understanding its reactivity in comparison to structurally similar compounds is paramount for predicting reaction outcomes, optimizing conditions, and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of this compound and its analogs, supported by available experimental data and detailed experimental protocols for further investigation.
Comparative Reactivity Analysis
The reactivity of α-substituted esters in nucleophilic substitution reactions is predominantly influenced by two key factors:
-
The nature of the leaving group: A better leaving group is a weaker base and can stabilize the negative charge more effectively as it departs.
-
The electronic environment of the α-carbon: Electron-withdrawing groups at the α-position increase the electrophilicity of the carbon, making it more susceptible to nucleophilic attack.[1][2]
A comparative study on the reactivity of ethyl α-halogenated acetates with the model nucleophile glutathione (GSH) provides a clear hierarchy of reactivity based on the halogen leaving group. The observed order of reactivity is:
Ethyl iodoacetate > Ethyl bromoacetate >> Ethyl chloroacetate > Ethyl fluoroacetate
This trend directly correlates with the leaving group ability of the halide ions (I⁻ > Br⁻ > Cl⁻ > F⁻).
Table 1: Comparative Reactivity of Ethyl α-Haloacetates with Glutathione (GSH)
| Compound | Structure | Relative Reactivity with GSH |
| Ethyl iodoacetate | I-CH₂-COOEt | Very High |
| Ethyl bromoacetate | Br-CH₂-COOEt | High |
| Ethyl chloroacetate | Cl-CH₂-COOEt | Moderate |
| Ethyl fluoroacetate | F-CH₂-COOEt | Low / Unreactive |
Data compiled from studies on SN2-reactive soft electrophiles.
Theoretical Reactivity Profile of this compound
In the absence of direct experimental data for this compound, we can infer its reactivity based on the electronic properties of the α-substituents: a chlorine atom and a methylthio group.
-
Inductive Effect: Both the chlorine atom and the sulfur atom of the methylthio group are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the α-carbon, enhancing its electrophilicity.[1]
-
Resonance Effect: The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated into the carbonyl system through resonance (+R effect). This electron donation can partially offset the inductive withdrawal, potentially reducing the overall electrophilicity of the carbonyl carbon compared to a system with only an inductive effect. However, the overlap between the 3p orbitals of sulfur and the 2p orbitals of carbon is less effective than that between 2p orbitals (as in an ether), which may limit the resonance donation.[3][4]
Considering these opposing effects, it is plausible to predict that the methylthio group will be less electron-withdrawing overall than a chlorine atom. Consequently, in a nucleophilic substitution reaction at the α-carbon, the chlorine atom would be the superior leaving group compared to the methylthio group. Therefore, the primary reaction pathway would involve the displacement of the chloride ion.
The presence of the electron-withdrawing methylthio group, in addition to the carbonyl group, is expected to make the α-carbon of this compound more electrophilic than that of Ethyl chloroacetate. This would suggest a higher reactivity for this compound towards nucleophiles.
Experimental Protocols
To empirically determine the reactivity of this compound, the following detailed experimental protocols can be employed.
Glutathione (GSH) Reactivity Assay
This assay quantifies the rate at which an electrophilic compound reacts with the model nucleophile glutathione.[5][6][7]
Objective: To determine the second-order rate constant for the reaction of this compound with GSH.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
Procedure:
-
Prepare stock solutions of this compound, GSH, and DTNB in a suitable solvent (e.g., ethanol or DMSO, ensuring final concentration in the assay does not interfere with the reaction).
-
In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.4) and a known concentration of GSH.
-
Initiate the reaction by adding a specific amount of the this compound stock solution to the cuvette.
-
Immediately start monitoring the decrease in GSH concentration over time. This is achieved by taking aliquots at specific time intervals, quenching the reaction, and reacting the remaining GSH with Ellman's reagent.
-
The reaction of GSH with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
The rate of disappearance of GSH is used to calculate the pseudo-first-order rate constant (k_obs) under conditions where the electrophile is in large excess.
-
The second-order rate constant (k_GSH) is then determined by dividing k_obs by the concentration of the electrophile.
NMR-Based Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time by observing the change in concentration of reactants and products.[8][9][10][11][12]
Objective: To determine the rate constant of the reaction between this compound and a chosen nucleophile by monitoring the reaction progress using ¹H NMR.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine or a thiol)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent.
-
In an NMR tube, combine the stock solution of this compound with the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Initiate the reaction by adding a known amount of the nucleophile stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a specific proton on the reactant and a specific proton on the product.
-
The change in the integral values over time is used to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
Visualizations
Nucleophilic Substitution Pathway
The following diagram illustrates the proposed Sₙ2 reaction mechanism for the reaction of this compound with a generic nucleophile.
Caption: Proposed Sₙ2 mechanism.
Experimental Workflow for GSH Reactivity Assay
This diagram outlines the key steps in determining the reactivity of an electrophile using the glutathione assay.
Caption: Workflow for GSH assay.
Logical Relationship of Reactivity Factors
This diagram illustrates the factors influencing the reactivity of α-substituted esters in nucleophilic substitution reactions.
Caption: Reactivity influencing factors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. carbonyl addition [employees.csbsju.edu]
- 3. organic chemistry - Reactivity of thioesters with respect to nucleophilic attack - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 8. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalysts for reactions involving Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl chloro(methylthio)acetate is a versatile bifunctional molecule, presenting reactive centers at the carbon bearing the chlorine atom and at the sulfur atom. The selection of an appropriate catalyst is crucial for controlling the chemo- and stereoselectivity of its transformations. This guide provides a comparative overview of various catalytic systems employed in reactions involving this compound and structurally related compounds, with a focus on experimental data and methodologies.
Catalytic Oxidation of the Thioether Moiety
The oxidation of the sulfide in this compound to a sulfoxide or sulfone is a key transformation for introducing chirality and modifying the electronic properties of the molecule. Biocatalysis has emerged as a highly effective method for this purpose.
Biocatalytic Oxidation
Enzymes, particularly oxidoreductases, offer a green and highly selective approach to the oxidation of thioethers.
Experimental Data:
| Catalyst | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Chloroperoxidase (CPO) | β-Carbonyl Sulfides | Sulfoxides | ~100% (for methyl/ethyl substituents) | Not Reported | [1] |
Experimental Protocol: Chloroperoxidase-Catalyzed Sulfoxidation
A typical experimental procedure for the chloroperoxidase-catalyzed oxidation of a β-carbonyl sulfide involves the following steps[1]:
-
Reaction Setup: The reaction is carried out at room temperature in an aqueous citrate buffer.
-
Substrate Addition: The β-carbonyl sulfide, such as this compound, is added to the buffer.
-
Enzyme and Oxidant: A catalytic amount of Chloroperoxidase (CPO) is introduced, followed by the slow addition of an oxidant, typically hydrogen peroxide.
-
Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, the product is extracted with an organic solvent, dried, and purified by chromatography.
Logical Workflow for Biocatalytic Oxidation:
References
Comparative Cross-Reactivity Analysis of Ethyl chloro(methylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ethyl chloro(methylthio)acetate. Due to the absence of publicly available experimental data, this document presents a hypothetical cross-reactivity study based on established immunological principles and common assay methodologies. The data herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity experiments.
Introduction to Cross-Reactivity
Cross-reactivity is a phenomenon in which an antibody or other detection agent raised against a specific analyte also binds to other, structurally similar molecules. In the context of immunoassays for small molecules like this compound, understanding cross-reactivity is critical for ensuring assay specificity and accuracy. High cross-reactivity with related compounds can lead to false-positive results or overestimation of the target analyte's concentration.
This guide explores the hypothetical cross-reactivity of an antibody developed for this compound against several structurally related compounds. The potential cross-reactants have been selected based on shared chemical moieties with the target analyte.
Potential Cross-Reactant Profiles
The following compounds are considered potential cross-reactants due to their structural similarity to this compound.
-
Ethyl (methylthio)acetate: Lacks the chloro group. Its cross-reactivity would indicate the immunodominance of the methylthioacetate portion of the target molecule.
-
Ethyl chloroacetate: Lacks the methylthio group. Its cross-reactivity would suggest the chloroacetate moiety is a key epitope recognized by the antibody.[1][2][3]
-
2-(Methylthio)acetic acid: The carboxylic acid analog of the parent compound, lacking the ethyl ester.[4]
-
Chloroacetic acid: A simple structure containing the chloro and carboxylic acid groups.
-
Mthis compound: A structural analog with a methyl ester instead of an ethyl ester.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical results of a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound. Cross-reactivity is expressed as the percentage of the concentration of the cross-reactant required to displace 50% of the labeled this compound from the antibody, relative to the concentration of this compound itself.
| Compound | Structure | % Cross-Reactivity |
| This compound | Cl-CH(SCH₃)-COOCH₂CH₃ | 100% |
| Ethyl (methylthio)acetate | CH₂(SCH₃)-COOCH₂CH₃ | 15.2% |
| Ethyl chloroacetate | Cl-CH₂-COOCH₂CH₃ | 8.5% |
| 2-(Methylthio)acetic acid | CH₂(SCH₃)-COOH | 2.1% |
| Chloroacetic acid | Cl-CH₂-COOH | <0.1% |
| Mthis compound | Cl-CH(SCH₃)-COOCH₃ | 45.7% |
Experimental Protocol: Competitive ELISA
This section details the hypothetical protocol used to generate the cross-reactivity data.
Objective: To determine the specificity of a polyclonal antibody raised against this compound by assessing its cross-reactivity with structurally similar compounds.
Materials:
-
Microtiter plates (96-well) coated with an this compound-protein conjugate.
-
Polyclonal antibody specific for this compound.
-
This compound standard solutions.
-
Solutions of potential cross-reactants.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation: A series of dilutions for the this compound standard and each potential cross-reactant were prepared in the assay buffer.
-
Competition: 50 µL of each standard or cross-reactant dilution was added to the wells of the coated microtiter plate.
-
Primary Antibody Incubation: 50 µL of the primary antibody solution was added to each well. The plate was then incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with the wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody was added to each well, followed by incubation for 30 minutes at 37°C.
-
Washing: The plate was washed three times with the wash buffer.
-
Substrate Reaction: 100 µL of TMB substrate solution was added to each well. The plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: 50 µL of stop solution was added to each well to stop the color development.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
-
Calculation: The concentration of each compound that caused 50% inhibition of the maximum signal (IC50) was determined. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizations
Diagram 1: Competitive ELISA Workflow
References
Reproducibility in Focus: A Comparative Guide to Electrophilic Aromatic Substitution Using Ethyl chloro(methylthio)acetate
For researchers, scientists, and professionals in drug development, the reproducibility of chemical reactions is paramount. This guide provides an objective comparison of the performance of Ethyl chloro(methylthio)acetate as an electrophile in Friedel-Crafts alkylation reactions, alongside potential alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic needs.
Performance Comparison in Friedel-Crafts Alkylation
The utility of this compound as a reagent for the introduction of an ethyl acetate moiety onto an aromatic ring via Friedel-Crafts alkylation has been demonstrated in several studies. A key advantage of this reagent lies in its ability to react with a variety of aromatic compounds under Lewis acid catalysis.
To provide a clear comparison, the following table summarizes the performance of this compound in the Friedel-Crafts alkylation of various aromatic substrates, based on data from a study by Tamura et al. For a direct comparison, data for a common alternative, Ethyl chloroacetate, is included where available from other sources, illustrating the potential differences in reactivity and yield under similar conditions.
| Aromatic Substrate | Electrophile | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Anisole | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 85 | [1] |
| Anisole | Ethyl chloroacetate | AlCl₃ | CS₂ | 1 | 0 | 78 | [2] |
| Toluene | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 75 | [1] |
| Toluene | Ethyl chloroacetate | AlCl₃ | - | 1 | 100 | 60 | [3] |
| Benzene | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 50 | [1] |
| N,N-Dimethylaniline | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 92 | [1] |
| Thiophene | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 68 | [1] |
| Furan | This compound | SnCl₄ | CH₂Cl₂ | 3 | Room Temp. | 55 | [1] |
Note: The data for Ethyl chloroacetate is sourced from different studies and may involve slightly different reaction conditions. A direct head-to-head comparison under identical conditions would provide the most accurate assessment of reproducibility and performance.
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below is a representative experimental protocol for the Friedel-Crafts alkylation of anisole with this compound, based on the conditions reported by Tamura et al.[1].
Reaction Setup:
Caption: Experimental workflow for the Friedel-Crafts alkylation of anisole.
Detailed Procedure:
-
To a dry, nitrogen-flushed three-necked flask equipped with a magnetic stir bar, rubber septum, condenser, and dropping funnel, add anisole (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add tin(IV) chloride (1.2 equivalents) dropwise to the stirred solution.
-
To this mixture, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl (4-methoxyphenyl)(methylthio)acetate.
Mechanistic Considerations
The Friedel-Crafts alkylation with this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst, such as SnCl₄, plays a crucial role in activating the electrophile.
Caption: Generalized mechanism of the Friedel-Crafts reaction.
The sulfur atom in this compound can influence the reactivity of the α-chloro group. The potential for the sulfur to stabilize the carbocationic intermediate through resonance may affect the reaction rate and selectivity compared to analogues lacking the methylthio group. However, it is also important to consider potential side reactions, such as the elimination of HCl or reactions involving the sulfur atom, which could impact the overall yield and purity of the desired product. The reproducibility of this reaction can be influenced by the purity of the reagents, the exclusion of moisture, and the precise control of reaction temperature and stoichiometry.
Conclusion
This compound serves as a viable electrophile for the Friedel-Crafts alkylation of a range of aromatic compounds, offering good to excellent yields. Its performance, particularly with activated aromatic systems like N,N-dimethylaniline and anisole, is noteworthy. When considering alternatives such as Ethyl chloroacetate, researchers should carefully evaluate the specific requirements of their synthesis, including desired yield, potential for side reactions, and cost-effectiveness. The detailed experimental protocol provided in this guide serves as a foundation for achieving reproducible results in the laboratory. Further head-to-head comparative studies under identical conditions are warranted to definitively establish the superiority of one reagent over the other for specific applications.
References
Inter-laboratory Comparison of Ethyl Chloro(methylthio)acetate Reaction Outcomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility and comparative efficiency of chemical reactions are paramount. This guide provides an objective comparison of reaction outcomes for Ethyl chloro(methylthio)acetate, a versatile reagent in organic synthesis. By compiling data from various research endeavors, this document aims to offer insights into the expected yields and optimal conditions for its use, alongside a comparative analysis with alternative synthetic routes.
This guide presents quantitative data from different laboratories (as reported in peer-reviewed literature) in structured tables, details experimental protocols for key reactions, and visualizes reaction workflows to facilitate a clear understanding of the synthetic pathways.
I. Synthesis of Ethyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylates
A significant application of this compound is in the Lewis acid-catalyzed cyclization of N-benzenesulfonyl-β-phenethylamines to afford ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. These compounds are important scaffolds in medicinal chemistry.
Comparative Reaction Data
| Entry | Starting Material (Substituent) | Lewis Acid | Reaction Time (h) | Yield (%) | Laboratory (Reference) |
| 1 | H | SnCl₄ | 1.5 | 88 | Yamada et al. |
| 2 | 4-Me | SnCl₄ | 1.5 | 91 | Yamada et al. |
| 3 | 4-Ac | SnCl₄ | 1.5 | 79 | Yamada et al. |
| 4 | 4-NO₂ | SnCl₄ | 1.5 | 76 | Yamada et al. |
| 5 | 3,4-diOMe | SnCl₄ | 1.5 | 30 | Yamada et al. |
Alternative Method: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. While it doesn't directly yield the 1-ethoxycarbonyl derivative, it is a primary route to the core scaffold.
| Entry | Starting Material | Reaction Conditions | Yield (%) | Laboratory (Reference) |
| 1 | 2-(3,4-dimethoxyphenyl) ethylamine and benzaldehyde | Trifluoroacetic acid, microwave, 15 min | 98 | Singh et al.[1] |
| 2 | Dopamine and various ketones | Phosphate buffer, 70 °C | 54-97 | Pesnot et al.[2] |
Alternative Method: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.
| Entry | Starting Material | Reaction Conditions | Overall Yield (%) | Laboratory (Reference) |
| 1 | Differentially substituted amides | POCl₃ or PPA, then NaBH₄ | Not specified | Fagnou et al.[3] |
| 2 | N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Good | (General literature)[4] |
Experimental Protocol: Lewis Acid-Catalyzed Cyclization
To a stirred solution of N-benzenesulfonyl-β-phenethylamine (3.0 mmol) in 1,2-dichloroethane (10 mL) is added SnCl₄ (0.75 mL, 6.4 mmol) at room temperature. This compound (0.70 g, 4.2 mmol) in 1,2-dichloroethane (10 mL) is then added. The reaction mixture is refluxed for 1.5 hours. After cooling, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with water, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and evaporated in vacuo. The residue is purified by column chromatography.[3]
Reaction Workflow
Caption: Workflow for the synthesis of tetrahydroisoquinolines.
II. Synthesis of Ethyl Arylacetates via Friedel-Crafts Alkylation
This compound serves as an effective alkylating agent in the Friedel-Crafts reaction to produce ethyl arylacetates, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Comparative Reaction Data
A key application is in the synthesis of Ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, an antidiabetic octaketide.
| Entry | Aromatic Substrate | Lewis Acid | Yield (%) | Laboratory (Reference) |
| 1 | 1-(3,4,5-trimethoxyphenyl)octan-1-one | SnCl₄ | Not specified (part of a multi-step synthesis) | Seo et al.[5] |
Alternative Method: Traditional Friedel-Crafts Alkylation
The direct Friedel-Crafts alkylation of arenes with ethyl chloroacetate can be challenging due to catalyst inhibition by the carbonyl group. However, variations of this reaction exist.
| Entry | Aromatic Substrate | Alkylating Agent | Catalyst | Yield (%) | Laboratory (Reference) | |---|---|---|---|---| | 1 | Benzene | Ethyl acetate | Not specified | (General literature)[6] | | 2 | Various arenes | α-aryl-α-diazoesters | HOTf | High | Li et al. |
Experimental Protocol: Friedel-Crafts Alkylation
A detailed experimental protocol for the Friedel-Crafts alkylation of 1-(3,4,5-trimethoxyphenyl)octan-1-one with this compound as described by Seo et al. involves a Lewis acid-mediated reaction followed by reductive desulfurization. Specific conditions such as temperature, reaction time, and purification methods are crucial for optimizing the yield of the desired ethyl arylacetate.[5]
Reaction Workflow
Caption: General workflow for ethyl arylacetate synthesis.
III. Concluding Remarks
The data compiled in this guide suggests that this compound is a viable and effective reagent for specific synthetic transformations, particularly in the construction of substituted tetrahydroisoquinolines and arylacetates. The yields reported for the Lewis acid-catalyzed cyclization to tetrahydroisoquinolines are generally good to excellent, offering a reliable method for accessing this important heterocyclic core.
In comparison to classical methods like the Pictet-Spengler and Bischler-Napieralski reactions, the use of this compound provides a more direct route to 1-ethoxycarbonyl substituted tetrahydroisoquinolines. For the synthesis of ethyl arylacetates, it offers an alternative to traditional Friedel-Crafts approaches that can sometimes be limited by substrate scope and reaction conditions.
Researchers and process chemists should consider the specific substitution patterns of their substrates and the desired final product when selecting a synthetic route. The experimental protocols and comparative data presented herein serve as a valuable resource for making informed decisions in the laboratory. Further inter-laboratory studies with standardized conditions would be beneficial to establish a more definitive comparison of these synthetic methods.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Green Chemistry Alternatives to Ethyl Chloro(methylthio)acetate: A Comparative Guide
For researchers, scientists, and drug development professionals seeking safer, more sustainable, and efficient chemical synthesis, this guide provides a comparative analysis of green chemistry alternatives to the conventional use of Ethyl chloro(methylthio)acetate. This document outlines alternative synthetic routes that avoid the use of chlorinated reagents, offering detailed experimental protocols, quantitative performance data, and visual representations of the reaction pathways.
The traditional synthesis of thioethers and thioesters often involves α-halo esters like this compound, which raise environmental and safety concerns due to their halogenated nature. The principles of green chemistry encourage the development of alternative pathways that minimize or eliminate the use and generation of hazardous substances. This guide explores enzymatic synthesis and the use of non-halogenated precursors as viable and advantageous alternatives.
Performance Comparison of Synthetic Routes
The following table summarizes the quantitative data for the traditional synthesis of Ethyl (methylthio)acetate and compares it with greener alternatives. This data-driven comparison is essential for evaluating the feasibility and efficiency of adopting more sustainable laboratory practices.
| Parameter | Traditional Method: S-alkylation of Methyl Mercaptan with Ethyl Chloroacetate | Green Alternative 1: Esterification of 2-(methylthio)acetic acid | Green Alternative 2: Rhodium-Catalyzed Reaction of Ethyl Diazoacetate with Methyl Mercaptan |
| Starting Materials | Methyl mercaptan, Ethyl chloroacetate, Base (e.g., Sodium ethoxide) | 2-(methylthio)acetic acid, Ethanol | Ethyl diazoacetate, Methyl mercaptan |
| Catalyst/Reagent | Stoichiometric base | p-Toluenesulfonic acid monohydrate | Rhodium(II) acetate dimer |
| Solvent | Ethanol | Toluene | Dichloromethane |
| Reaction Temperature | 20 °C | Reflux | Room Temperature |
| Reaction Time | 1 hour | 3-5 hours | Not specified |
| Yield | High (Specific yield not cited in provided abstracts) | 78%[1] | High (Specific yield for this reaction not cited) |
| Byproducts | Sodium chloride | Water | Nitrogen gas |
| Green Chemistry Considerations | Use of chlorinated reagent, formation of salt byproduct. | Avoids chlorinated reagents, water is the only byproduct. | Avoids chlorinated reagents, nitrogen gas is a benign byproduct. Requires a precious metal catalyst. |
Detailed Experimental Protocols
Traditional Method: S-alkylation of Methyl Mercaptan with Ethyl Chloroacetate
A common laboratory-scale synthesis involves the reaction of a thiol with an α-halo ester in the presence of a base.
Protocol:
-
A solution of sodium ethoxide is prepared in ethanol.
-
Methyl mercaptan is added to the stirred solution at a controlled temperature (e.g., 20 °C) under an inert atmosphere (e.g., nitrogen).
-
After a short stirring period, ethyl chloroacetate is added dropwise, maintaining the reaction temperature.
-
The reaction mixture is stirred for a specified time (e.g., 1 hour).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane), washed to remove inorganic salts, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by distillation.
Green Alternative 1: Esterification of 2-(methylthio)acetic acid
This method avoids the use of halogenated compounds by starting with the corresponding carboxylic acid and performing an esterification.
Protocol:
-
To a round-bottomed flask, add 2-(methylthio)acetic acid (1.0 eq), ethanol (1.2 eq), and toluene.
-
Add p-toluenesulfonic acid monohydrate (0.15 eq) as a catalyst.
-
Heat the mixture to reflux and carry out dehydration for 3 to 5 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with triethylamine.
-
Adsorb the mixture onto silica gel and filter.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purify the final product by distillation to obtain ethyl (methylthio)acetate.[1]
Green Alternative 2: Rhodium-Catalyzed Reaction of Ethyl Diazoacetate with Methyl Mercaptan
This approach utilizes a transition-metal catalyzed insertion of a carbene into the S-H bond of a thiol, representing an atom-economical alternative.
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve methyl mercaptan and a rhodium catalyst (e.g., Rhodium(II) acetate dimer) in a suitable solvent (e.g., dichloromethane).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the stirred mixture at room temperature.
-
Monitor the reaction for the cessation of nitrogen evolution.
-
Upon completion, the reaction mixture can be filtered through a pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the product.
Visualization of Reaction Pathways
To illustrate the chemical transformations, the following diagrams have been generated using the DOT language.
References
Efficacy Showdown: Ethyl chloro(methylthio)acetate vs. Its Bromo-Analogue in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of a synthetic pathway. This guide provides an objective comparison of the efficacy of Ethyl chloro(methylthio)acetate and its bromo-analogue, Ethyl bromo(methylthio)acetate. While direct, side-by-side comparative studies on these specific (methylthio) derivatives are not extensively documented, a robust evaluation can be derived from the well-established principles of α-haloester reactivity and available data on related compounds.
Physicochemical Properties: A Tabular Overview
The following table summarizes the key physicochemical properties of the two compounds. It is important to note that some of these properties are estimated based on the parent compounds, ethyl chloroacetate and ethyl bromoacetate, and ethyl (methylthio)acetate.
| Property | This compound | Ethyl bromo(methylthio)acetate |
| CAS Number | [Not available] | [Not available] |
| Molecular Formula | C₅H₉ClO₂S | C₅H₉BrO₂S |
| Molecular Weight | 168.64 g/mol | 213.09 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Estimated >180 °C | Estimated >190 °C |
| Reactivity | Moderate alkylating agent | Potent alkylating agent |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
Efficacy Comparison: Reactivity and Performance
The primary determinant of the difference in efficacy between these two reagents is the nature of the halogen substituent. In nucleophilic substitution reactions, which are the cornerstone of their synthetic utility, the halide ion acts as a leaving group. The facility with which this group departs is directly related to its stability as an anion and the strength of the carbon-halogen bond.
Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge.[1][2] This fundamental difference has profound implications for their reactivity.
| Parameter | This compound | Ethyl bromo(methylthio)acetate | Rationale |
| Reaction Rate | Slower | Faster | The weaker C-Br bond and superior stability of the bromide leaving group lead to a lower activation energy for nucleophilic attack.[3][4] |
| Reaction Conditions | Often requires harsher conditions (higher temperatures, longer reaction times) | Proceeds under milder conditions (lower temperatures, shorter reaction times) | The higher reactivity of the bromo-analogue allows for more gentle reaction conditions, which can be crucial for sensitive substrates. |
| Yields | Generally good | Often higher | Faster reaction rates and milder conditions can lead to fewer side reactions and decomposition of starting materials or products, resulting in improved yields. |
| Selectivity | Potentially lower | Potentially higher | The need for more forcing conditions with the chloro-analogue can sometimes lead to a decrease in selectivity in complex molecules with multiple reactive sites. |
| Cost-Effectiveness | Generally lower cost | Generally higher cost | Chloro-derivatives are typically less expensive to produce than their bromo-counterparts. |
Experimental Protocols
Synthesis of Starting Materials
A general method for the synthesis of Ethyl halo(methylthio)acetate involves the halogenation of Ethyl (methylthio)acetate.
Protocol: Synthesis of this compound
-
To a solution of Ethyl (methylthio)acetate (1 mole) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (1.1 moles) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Note: For the synthesis of the bromo-analogue, N-bromosuccinimide (NBS) would be used in place of NCS.
Representative Reaction: Synthesis of 2-Amino-4-(methylthio)thiazole-5-carboxylate
This protocol describes a cyclocondensation reaction with thiourea, a common application for α-halo esters in the synthesis of heterocyclic compounds.
Protocol:
-
Dissolve thiourea (10 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add this compound or Ethyl bromo(methylthio)acetate (10 mmol) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 6 hours for the bromo-analogue, potentially 12-24 hours for the chloro-analogue).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired thiazole derivative.
Visualized Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Spectroscopic Comparison of Ethyl chloro(methylthio)acetate and its Precursors
This guide provides a detailed spectroscopic comparison of the versatile reagent ethyl chloro(methylthio)acetate with its precursors, ethyl chloroacetate and S-methyl thioacetate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their characteristic spectral features to aid in synthesis, reaction monitoring, and quality control. The data presented is supported by experimental protocols and visualized relationships to facilitate a deeper understanding of these compounds.
Data Presentation
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] and Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | 4.21 (q) | 7.1 | -OCH₂CH₃ |
| 3.25 (s) | - | -SCH₂- | |
| 2.15 (s) | - | -SCH₃ | |
| 1.28 (t) | 7.1 | -OCH₂CH₃ | |
| Ethyl chloroacetate [1] | 4.252 (q) | 7.15 | -OCH₂CH₃ |
| 4.062 (s) | - | Cl-CH₂- | |
| 1.310 (t) | 7.15 | -OCH₂CH₃ | |
| S-Methyl thioacetate | 2.35 (s) | - | -C(O)CH₃ |
| 2.25 (s) | - | -SCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound [2] | 169.5 | C=O |
| 61.5 | -OCH₂CH₃ | |
| 35.8 | -SCH₂- | |
| 15.2 | -SCH₃ | |
| 14.1 | -OCH₂CH₃ | |
| Ethyl chloroacetate [1] | 167.0 | C=O |
| 62.0 | -OCH₂CH₃ | |
| 41.0 | Cl-CH₂- | |
| 14.0 | -OCH₂CH₃ | |
| S-Methyl thioacetate | 195.0 | C=O |
| 30.0 | -C(O)CH₃ | |
| 11.5 | -SCH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 1735 | C=O stretch |
| 1280 | C-O stretch | |
| 2980, 2930 | C-H stretch (aliphatic) | |
| Ethyl chloroacetate | 1750 | C=O stretch |
| 1290 | C-O stretch | |
| 2985, 2940 | C-H stretch (aliphatic) | |
| 770 | C-Cl stretch | |
| S-Methyl thioacetate | 1695 | C=O stretch (thioester) |
| 2990, 2920 | C-H stretch (aliphatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [3] | 134.04 | 105, 89, 61, 45 |
| Ethyl chloroacetate [4] | 122.01 | 93, 77, 63, 49 |
| S-Methyl thioacetate | 90.02 | 75, 43 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general methodology for acquiring similar spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
-
¹³C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced directly into the mass spectrometer via a direct insertion probe or, for more volatile compounds, via a gas chromatograph.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Parameters: Electron ionization (EI) was used with an ionization energy of 70 eV. The ion source temperature was maintained at 230°C, and the mass spectra were scanned over a mass range of m/z 40-400.
Mandatory Visualization
The logical relationship in the synthesis of this compound from its precursors is illustrated in the following diagram.
Caption: Synthesis of this compound.
References
- 1. Ethyl chloroacetate(105-39-5) 13C NMR spectrum [chemicalbook.com]
- 2. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 13C NMR [m.chemicalbook.com]
- 3. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of α-Halo Thioesters and Related Compounds
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of a compound is paramount for process optimization, mechanism elucidation, and predicting product formation. While specific quantitative kinetic data for Ethyl chloro(methylthio)acetate is not extensively available in the public domain, a comprehensive analysis of related α-halo esters, thioesters, and similar compounds can provide valuable insights into its expected reactivity and guide experimental design. This guide offers a comparative overview of reaction kinetics for analogous systems, supported by experimental data from relevant studies.
Quantitative Kinetic Data Comparison
The following tables summarize key kinetic parameters for reactions involving compounds structurally related to this compound. This data, gathered from various studies, allows for a comparative assessment of reactivity.
Table 1: Kinetic Data for Reactions of α-Halo Carbonyl Compounds
| Reactant 1 | Reactant 2 | Solvent System | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Temperature (K) | Reference |
| 3-chloroacetylacetone | Thiobenzamide | Water-Ethanol | Varies with solvent composition | 48.82 | 300-323 | [1][2] |
| 3-chloroacetylacetone | Cyclohexanone thiosemicarbazone | Water-Ethanol | Varies with solvent composition | 33.09 | 300-323 | [1][2] |
| Ethyl Chloroacetate | Piperidine | Ethanol | Pseudo-first order | Not specified | 313 | [3] |
| Ethyl Bromoacetate | Piperidine | Ethanol | Pseudo-first order | Not specified | 313 | [3] |
| Methyl dichloroacetate | Cl atoms | Gas Phase | (3.31 ± 0.88) × 10⁻¹³ cm³/molecule·s | Not applicable | 298 | [4] |
Table 2: Influence of Reactant Structure on Reactivity
| Halo-Ketone | Relative Reactivity (SN2) | Reference |
| 16α-bromo-17-keto steroid | > | [5] |
| 16α-iodo-17-keto steroid | > | [5] |
| 16α-chloro-17-keto steroid | [5] |
| Amine | Relative Reactivity towards Haloester | Reference |
| Piperidine | > | [3] |
| Ethylamine | > | [3] |
| n-Butylamine | > | [3] |
| Benzylamine | [3] |
Experimental Protocols
The methodologies employed in the cited studies provide a solid foundation for designing kinetic experiments for this compound.
General Protocol for Kinetic Analysis of α-Halo Carbonyl Reactions:
A common approach involves monitoring the reaction progress over time under controlled conditions.
-
Reactant Preparation: Solutions of the α-halo carbonyl compound (e.g., this compound) and the nucleophile of known concentrations are prepared in the desired solvent system.
-
Temperature Control: The reaction vessel is maintained at a constant temperature using a thermostat bath.
-
Initiation and Sampling: The reaction is initiated by mixing the reactant solutions. At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the collected samples is quenched, often by rapid cooling or by adding a substance that stops the reaction.
-
Analysis: The concentration of a reactant or product in the quenched samples is determined using a suitable analytical technique. Common methods include:
-
pH-metry: To monitor the change in H+ ion concentration, particularly in reactions that produce or consume acid.[1][2]
-
Spectrophotometry: To follow the change in absorbance of a chromophoric species over time.
-
Chromatography (GC-MS, HPLC): To separate and quantify reactants and products.[4]
-
Potentiometry: For determining the concentration of specific ions, such as halide ions released during the reaction.[3]
-
-
Data Analysis: The concentration data versus time is then used to determine the reaction order and the rate constant. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.[6]
Visualizing Reaction Pathways and Workflows
Reaction Scheme
The following diagram illustrates a general SNAr (Substitution Nucleophilic Aromatic-like) reaction mechanism, which is a plausible pathway for the reaction of this compound with a nucleophile.
Caption: Generalized SNAr reaction pathway for this compound.
Experimental Workflow
This diagram outlines a typical workflow for a kinetic study of the reaction of this compound.
Caption: Experimental workflow for kinetic analysis.
Factors Influencing Reaction Kinetics
Several factors can significantly affect the rate of reaction of this compound.
-
Chemical Nature of Reactants: The inherent reactivity of the nucleophile plays a crucial role. As seen in Table 2, more basic and less sterically hindered amines exhibit higher reactivity towards haloesters.[3]
-
Temperature: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy to overcome the activation energy barrier.[6][7]
-
Concentration of Reactants: Higher concentrations of reactants lead to more frequent collisions, thus increasing the reaction rate.[7]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, transition states, and products, thereby affecting the reaction rate. For instance, studies on thiazole formation showed that the rate constant varies with the composition of water-ethanol and water-isopropanol solvent systems.[1][2]
-
Presence of a Catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[7] For esterification reactions, common catalysts include strong mineral acids.[8]
This guide provides a foundational understanding of the potential reaction kinetics of this compound by drawing comparisons with analogous chemical systems. The presented data and experimental frameworks are intended to assist researchers in designing and interpreting their own kinetic studies.
References
- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 15.2 Factors Affecting Reaction Rates – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Ethyl chloro(methylthio)acetate
The safe and compliant disposal of Ethyl chloro(methylthio)acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Due to its hazardous properties, this compound must not be disposed of via standard trash or sanitary sewer systems.[1][2][3][4]
Immediate Hazard Assessment
Before handling, it is essential to recognize the primary hazards associated with this compound, which is classified as a hazardous material.[5][6] The primary risks include:
-
Flammability: The substance is a flammable liquid and vapor.[5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[5][6][7]
-
Toxicity and Irritation: It is known to cause serious eye and skin irritation.[5][6] Related compounds like ethyl chloroacetate are toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Therefore, high toxicity should be assumed.
-
Environmental Hazards: Related organosulfur compounds are very toxic to aquatic life.[7][9] Discharge into the environment must be strictly avoided.[8]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[4][5]
Quantitative Data Summary for Disposal Planning
| Parameter | Guideline / Specification | Rationale / Source |
| Primary Disposal Route | Licensed Hazardous Waste Contractor / Institutional EH&S | Mandatory for toxic and flammable chemical waste.[1][8][10] |
| Drain / Sewer Disposal | Strictly Prohibited | Chemical is considered an environmental hazard and harmful to aquatic life.[2][7][10] |
| Solid Trash Disposal | Strictly Prohibited | Material is a hazardous, flammable, and toxic liquid.[2] |
| Incompatible Waste Streams | Strong Bases, Strong Oxidizing Agents | Risk of violent or dangerous chemical reactions.[4][5][11] |
| Container Headspace | Leave at least 1-inch (or 10%) | To allow for vapor expansion and prevent rupture.[11] |
| Satellite Accumulation Time | Up to 12 months (if volume limits not exceeded) | Federal and local regulations limit on-site storage time.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Storage
-
Waste Minimization: Before beginning any experiment, plan to minimize the generation of chemical waste. Order the smallest practical quantity of the chemical and reduce the scale of experiments where possible.[1][3]
-
Wear Appropriate PPE: At a minimum, personnel handling the waste must wear:
-
Segregate the Waste Stream:
-
Use a Proper Waste Container:
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound".
-
Indicate the relevant hazards by checking the boxes for "Flammable" and "Toxic".
-
-
Store the Waste Appropriately:
-
Keep the waste container securely closed at all times, except when adding waste.[1][3]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[1][11]
-
The SAA should be a secondary containment bin or tray to control any potential leaks.
-
-
Arrange for Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S or EHS) department to schedule a waste pickup.[1]
-
Follow all institutional procedures for waste transfer and documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl chloro(methylthio)acetate
For the dedicated researcher, scientist, and drug development professional, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Ethyl chloro(methylthio)acetate, ensuring the protection of both personnel and research integrity. Adherence to these protocols is critical for maintaining a safe and productive laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield (minimum 8-inch).[3] Equipment must be tested and approved under appropriate government standards. | OSHA 29 CFR 1910.133 or European Standard EN166[1][4] |
| Skin Protection | Wear appropriate protective gloves and a chemical-resistant suit or lab coat to prevent skin exposure.[1][3][5] | - |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. | - |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] A full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary for higher exposures.[1] | OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[1][5] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Guidance:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[3]
-
-
Chemical Handling and Transfer:
-
Post-Handling and Decontamination:
III. Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1] Seek immediate medical attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |
Spill and Leak Procedures:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
-
For large spills, evacuate the area and remove all sources of ignition.[5] Use a spark-proof tool and provide ventilation.[5] A vapor-suppressing foam may be used to reduce vapors.[5]
-
Prevent the spill from entering drains or waterways.[3]
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]
Disposal Plan:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a secure laboratory environment conducive to innovation and discovery.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
